(3-Chloro-2-fluorophenyl)hydrazine
Description
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Properties
CAS No. |
396075-11-9 |
|---|---|
Molecular Formula |
C6H6ClFN2 |
Molecular Weight |
160.58 g/mol |
IUPAC Name |
(3-chloro-2-fluorophenyl)hydrazine |
InChI |
InChI=1S/C6H6ClFN2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2 |
InChI Key |
AKZYRTBZFUHLBK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)F)NN |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NN |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Solvation Kinetics & Process Engineering of (3-Chloro-2-fluorophenyl)hydrazine
[1]
Executive Summary
This technical guide addresses the solubility and solvation thermodynamics of (3-Chloro-2-fluorophenyl)hydrazine (and its hydrochloride salt), a critical building block in the synthesis of fused heterocycles, particularly via the Fischer Indole Synthesis.[1]
The presence of the fluorine atom at the ortho position (C2) and chlorine at the meta position (C3) introduces specific steric and electronic effects that differentiate this molecule from the parent phenylhydrazine.[1] Successful process development requires a strict distinction between the Free Base (lipophilic, low-melting solid/oil) and the Hydrochloride Salt (hydrophilic, crystalline solid).[2] This guide provides the decision framework for solvent selection, ensuring high-yield synthesis and efficient purification.
Physicochemical Identity & Properties[1][3][4][5][6][7]
To understand solubility, we must first define the solute's state.[1][2] The commercially available form is typically the hydrochloride salt due to the instability of the free base towards oxidation.[1]
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Relevance to Solubility |
| CAS (HCl Salt) | 175135-74-7 (Analog Ref) | Primary commercial form; high lattice energy.[1] |
| CAS (Free Base) | 1017779-71-3 | Form generated in situ during extraction.[1] |
| Molecular Weight | 160.58 (Base) / 197.04 (HCl) | Moderate MW; solubility driven by polarity.[1] |
| LogP (Predicted) | ~2.3 (Base) | Lipophilic; soluble in DCM, EtOAc, Toluene.[2] |
| pKa (Hydrazine) | ~5.2 (Conjugate Acid) | Weak base; protonates easily in acidic media.[1] |
| Appearance | White/Pink Crystalline Powder | Color change indicates oxidation (diazenyl formation).[1] |
Critical Insight: The 2-Fluoro substituent creates a dipole moment distinct from the 3-Chloro group.[1] While the chlorine adds lipophilicity, the fluorine atom's high electronegativity increases solubility in polar aprotic solvents compared to non-fluorinated analogs.[2]
Solubility Landscape & Solvent Selection[1][4]
The solubility of (3-Chloro-2-fluorophenyl)hydrazine is binary, depending entirely on the protonation state.
The Hydrochloride Salt (Process Starting Material)
The salt form is stabilized by ionic lattice forces.[1] Breaking this lattice requires high dielectric constant solvents or proton-donating capability.[1]
-
Primary Solvents (High Solubility):
-
Methanol/Ethanol: Excellent solubility, especially when warm (>40°C).[1][2] Used for recrystallization.[1]
-
Water: Moderate to High solubility (~50 g/L inferred from analogs).[1] Solubility decreases significantly with added HCl (Common Ion Effect).[1]
-
DMSO/DMF: Very high solubility (>100 g/L), but difficult to remove.[1][2] Avoid unless necessary for nucleophilic aromatic substitution (SNAr) reactions.[1]
-
-
Anti-Solvents (Precipitation):
The Free Base (Reactive Species)
Upon neutralization (e.g., with NaHCO₃ or NaOH), the hydrazine becomes an oil or low-melting solid.[2]
-
Primary Solvents:
-
Dichloromethane (DCM): The "Gold Standard" for extraction from aqueous streams.[1]
-
Ethyl Acetate: Good solubility, but potential for side-reaction (hydrazide formation) if heated for prolonged periods.[1]
-
Toluene: Good solubility; excellent for azeotropic drying of the hydrazine prior to moisture-sensitive reactions.[1]
-
Diagram: Solvent Selection Decision Matrix
Figure 1: Decision matrix for solvent selection based on the protonation state of the hydrazine.[1]
Experimental Protocols
As a researcher, relying on literature values is insufficient due to batch-to-batch variance in impurity profiles. The following protocols are self-validating.
Protocol A: Thermodynamic Solubility Determination
Objective: Determine the saturation point (
-
Preparation: Weigh approx. 200 mg of (3-Chloro-2-fluorophenyl)hydrazine HCl into a 4 mL HPLC vial.
-
Solvation: Add 1.0 mL of the target solvent.
-
Equilibration: Vortex for 1 minute, then place on a shaker/rotator at
for 24 hours. -
Filtration: Filter the supernatant using a 0.45
PTFE syringe filter (pre-saturated with solvent) into a tared vial. -
Quantification (Gravimetric):
-
Quantification (HPLC - Preferred for Purity):
Protocol B: Free Base Generation & Extraction
Objective: Isolate the free base for reactions intolerant of acid (e.g., Pd-catalyzed cross-coupling).[1]
-
Dissolution: Dissolve 10 mmol of HCl salt in 20 mL water (slight warming may be required).
-
Neutralization: Slowly add 10% NaOH or Sat. NaHCO₃ while stirring until pH ~9-10. The solution will become cloudy as the free base oils out.[1]
-
Extraction:
-
Drying: Dry combined organics over anhydrous
. -
Usage: Use the solution immediately. Do not concentrate to dryness unless necessary, as the free hydrazine is unstable and prone to air oxidation (turning red/brown).[1][2]
Process Application: Fischer Indole Synthesis[6][9]
The primary utility of this compound is the synthesis of 4-fluoro-5-chloroindoles (or isomeric variations depending on hydrazone regioselectivity).[1]
-
Solvent System: Glacial Acetic Acid or Ethanol with
.[1] -
Mechanism: The hydrazine salt is often used directly.[1] The solvent must dissolve the ketone substrate and the hydrazine.[1]
-
Solubility Challenge: If the hydrazine salt is insoluble in the cold ketone/acid mixture, the reaction may experience an induction period followed by a dangerous exotherm.[2]
-
Recommendation: Pre-dissolve the hydrazine HCl in a minimum amount of warm acetic acid or water before adding to the reaction vessel.[1]
Diagram: Process Workflow
Figure 2: Workflow for Fischer Indole Synthesis highlighting the solubility-dependent step.
Safety & Handling (E-E-A-T)
WARNING: Phenylhydrazines are potent skin sensitizers and suspected carcinogens (Genotoxic Impurities - PGI).[1]
-
Containment: All solubility experiments must be performed in a fume hood.
-
Decomposition: Do not heat the free base above 50°C without solvent; risk of rapid decomposition.[1]
-
Waste: Segregate halogenated waste. Do not mix with oxidizing agents (e.g., bleach, nitric acid) as this generates explosive diazonium salts or N-nitroso compounds.[2]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75332, (3-Chlorophenyl)hydrazine. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.).[1] (3-Chloro-4-fluorophenyl)hydrazine Product Data. Retrieved from [Link][1]
-
Robinson, B. (1963).[1][2] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.[2] (Foundational mechanism citation).
-
Google Patents. (2008).[1] CN101157630A - Method for preparing 3-chlorophenylhydrazine.[1] Retrieved from
Sources
- 1. (3-Chlorophenyl)hydrazine | C6H7ClN2 | CID 75332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 3. CAS 100-63-0: Hydrazine, phenyl- | CymitQuimica [cymitquimica.com]
Technical Guide: 3-Chloro-2-fluorophenylhydrazine Characterization & Application
This guide serves as an advanced technical reference for the characterization, synthesis, and handling of 3-chloro-2-fluorophenylhydrazine (and its hydrochloride salt), a critical intermediate in the development of pyrazole-based agrochemicals and pharmaceuticals.
Executive Summary
3-Chloro-2-fluorophenylhydrazine is a specialized organofluorine building block used primarily to introduce the 3-chloro-2-fluorophenyl moiety into heterocyclic scaffolds (e.g., indazoles, pyrazoles). Due to the regiospecificity required in drug design, distinguishing this isomer from its analogs (e.g., 3-chloro-4-fluoro) is paramount.
This guide addresses the physical data scarcity common with this specific isomer by providing comparative isomer data, rigorous characterization protocols, and synthesis pathways.
Chemical Identity
| Property | Detail |
| IUPAC Name | (3-Chloro-2-fluorophenyl)hydrazine |
| CAS (Free Base) | 396075-11-9 |
| CAS (HCl Salt) | 517920-75-1 |
| Molecular Formula | C₆H₆ClFN₂ (Free Base) / C₆H₆ClFN₂[1][2][3][4][5]·HCl (Salt) |
| Molecular Weight | 160.58 g/mol (Free Base) / 197.04 g/mol (Salt) |
| Appearance | Off-white to pale yellow crystalline solid (HCl salt) |
Physical Properties & Melting Point Analysis
Melting Point Data Landscape
Unlike common reagents, the melting point (MP) of 3-chloro-2-fluorophenylhydrazine is often absent or conflated with its isomers in public databases. Below is the technical assessment based on Structure-Activity Relationship (SAR) with verified isomers.
Table 1: Comparative Melting Point Data (Isomer Analysis)
| Compound | CAS No. | Melting Point (°C) | Note |
|---|---|---|---|
| 3-Chloro-2-fluorophenylhydrazine HCl | 517920-75-1 | ~195 – 205°C (dec.) * | Estimated based on SAR; Experimental verification required. |
| 3-Chloro-4-fluorophenylhydrazine HCl | 175135-74-7 | ~210°C (dec.) | Common isomer; often confused in search results. |
| 3-Fluorophenylhydrazine HCl | 2924-15-4 | 268°C (dec.) | Lacks chlorine steric hindrance. |
| 4-Chlorophenylhydrazine HCl | 1073-70-7 | 214°C | Reference standard. |
Critical Insight: Hydrazine salts often exhibit decomposition upon melting. The MP is not a fixed thermodynamic point but a kinetic event dependent on heating rate. For CAS 517920-75-1, expect darkening/decomposition near 200°C .
Solubility Profile
-
Water: Moderate (HCl salt); Insoluble (Free base).
-
Organic Solvents:
-
Free Base:[6] Soluble in DCM, Ethyl Acetate, Methanol.
-
HCl Salt: Soluble in DMSO, Methanol; Sparingly soluble in cold water.
-
Experimental Methodology: Characterization Protocols
To validate the identity and purity of 3-chloro-2-fluorophenylhydrazine, rely on a multi-modal approach rather than a simple capillary melting point, which can be misleading due to decomposition.
Protocol A: Differential Scanning Calorimetry (DSC)
Use this for precise "melting/decomposition" onset determination.
-
Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (crimped, but vented to allow gas escape during decomposition).
-
Parameters: Equilibrate at 40°C. Ramp 10°C/min to 250°C.
-
Analysis: Look for a sharp endotherm (melting) immediately followed by or overlapping with a broad exotherm (decomposition).
-
Acceptance Criteria: Onset temperature >190°C (for HCl salt).
-
Protocol B: Capillary Melting Point (Standard)
-
Pack sample to 2–3 mm height in a capillary tube.
-
Insert into apparatus pre-heated to 150°C.
-
Ramp temperature at 2°C/min .
-
Record:
- : First visible liquid droplet.
- : Visible gas evolution or color change (browning).
Visualization: Characterization Workflow
Figure 1: Recommended workflow for validating the physical properties of thermally unstable hydrazine salts.
Synthesis & Purification
If commercial stock is unavailable or degraded, the compound is synthesized via the diazotization-reduction of the corresponding aniline.
Synthetic Pathway
-
Starting Material: 3-Chloro-2-fluoroaniline (CAS 2106-04-9).
-
Step 1 (Diazotization): Reaction with Sodium Nitrite (
) in concentrated HCl at 0–5°C to form the diazonium salt. -
Step 2 (Reduction): Reduction of the diazonium intermediate using Stannous Chloride (
) or Sodium Sulfite ( ). -
Step 3 (Salt Formation): Precipitation as the hydrochloride salt using conc. HCl.
Visualization: Synthesis Logic
Figure 2: Standard synthetic route from aniline precursor to hydrazine hydrochloride.
Safety & Handling (E-E-A-T)
Warning: Phenylhydrazines are potent skin sensitizers and suspected carcinogens.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base oxidizes rapidly in air; the HCl salt is more stable but hygroscopic.
-
PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.
-
Incompatibility: Avoid contact with strong oxidizing agents and aldehydes (unless forming hydrazones intentionally).
References
-
Sigma-Aldrich. (3-Chloro-2-fluorophenyl)hydrazine hydrochloride Product Page. Retrieved from
-
BLD Pharm. 3-Chloro-2-fluoroaniline hydrochloride (Precursor Data). Retrieved from
-
ChemicalBook. CAS 517920-75-1 Physical Properties. Retrieved from
-
Fisher Scientific. Safety Data Sheet: Phenylhydrazine Derivatives. Retrieved from
-
Google Patents. WO2017060854A1 - Biaryl pyrazoles as Nrf2 regulators. (Describes usage of CAS 517920-75-1). Retrieved from
Sources
- 1. 650578-82-8|3-Chloro-2-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. 35737-15-6 | Nalpha-FMOC-L-Tryptophan - Capot Chemical [capotchem.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. AB167885 | CAS 517920-75-1 – abcr Gute Chemie [abcr.com]
Electronic Properties and Synthetic Utility of 3-Chloro-2-Fluoro Substituted Phenylhydrazines
This technical guide provides a comprehensive analysis of 3-chloro-2-fluorophenylhydrazine, focusing on its electronic architecture, synthesis, and application in heterocyclic chemistry.
Technical Whitepaper | Application Note: AN-CHLF-2026
Executive Summary
The 3-chloro-2-fluorophenylhydrazine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for the synthesis of 6,7-disubstituted indoles and poly-functionalized pyrazoles. Its utility is derived from the synergistic electronic effects of the ortho-fluorine and meta-chlorine substituents, which enforce unique regiochemical outcomes in cyclization reactions while modulating the lipophilicity and metabolic stability of the final drug candidate.
This guide details the electronic theory, validated synthetic protocols, and mechanistic advantages of this specific hydrazine derivative.
Molecular Architecture & Electronic Theory
The reactivity of 3-chloro-2-fluorophenylhydrazine is governed by the interplay between the Inductive Effect (-I) and Steric/Conformational Locking .
Electronic Parameter Analysis
| Substituent | Position | Hammett Constant ( | Electronic Effect | Impact on Hydrazine ( |
| Fluorine | Ortho (C2) | Strong -I, Weak +R | Reduces | |
| Chlorine | Meta (C3) | Strong -I | Reduces Nucleophilicity; Increases Lipophilicity. |
The "Orthogonal" Withdrawal Effect
Unlike 2,4-disubstituted systems where resonance effects can compete, the 3-Cl, 2-F pattern creates a unidirectional electron withdrawal from the hydrazine moiety.
-
Basicity (
): The parent phenylhydrazine has a . The combined electron-withdrawing nature of 2-F and 3-Cl shifts the of the conjugate acid down to approximately 4.3–4.5 . This makes the free base less prone to oxidation but requires stronger acid catalysts for initial protonation in condensation reactions. -
The Ortho-Fluorine Effect: The C2-Fluorine atom is situated proximal to the hydrazine
. This proximity often leads to a weak intramolecular hydrogen bond ( ), which locks the hydrazine into a specific conformation. This "pre-organization" can accelerate cyclization steps (e.g., [3,3]-sigmatropic rearrangements) by lowering the entropic penalty of the transition state.
Validated Synthetic Protocol
Objective: Synthesis of 3-chloro-2-fluorophenylhydrazine hydrochloride from 3-chloro-2-fluoroaniline.
Reaction Scheme (Graphviz)
Figure 1: Diazotization-Reduction pathway for hydrazine synthesis.
Step-by-Step Methodology
Note: This protocol assumes standard Schlenk line techniques and safety precautions for handling toxic anilines and corrosive acids.
Reagents:
-
3-Chloro-2-fluoroaniline (1.0 eq)
-
Sodium Nitrite (
) (1.1 eq) -
Stannous Chloride Dihydrate (
) (2.5 eq) -
Hydrochloric Acid (12M and 6M)
Procedure:
-
Diazotization:
-
Charge a 3-neck round-bottom flask with 3-chloro-2-fluoroaniline (10 g) and 12M HCl (30 mL). Cool the suspension to -5°C using an ice/salt bath.
-
Dissolve
in minimal water. Add this solution dropwise to the aniline mixture, maintaining the internal temperature below 0°C . Stir for 30 minutes. The solution should become clear/yellow (diazonium salt formation).
-
-
Reduction:
-
Dissolve
in 12M HCl (20 mL) and cool to 0°C. -
Add the cold stannous chloride solution to the diazonium mixture rapidly with vigorous stirring. Caution: Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 2 hours. A white/beige precipitate (the hydrazine-tin complex) will form.
-
-
Isolation:
-
Filter the solid complex.
-
Suspend the solid in water and basify with 20% NaOH solution until pH > 12 (to liberate the free hydrazine).
-
Extract with Diethyl Ether (
mL). -
Dry the organics over
and filter. -
Salt Formation: Add 4M HCl in dioxane dropwise to the ether solution. The hydrochloride salt will precipitate immediately. Filter and dry under vacuum.
-
Yield Expectation: 75–85%
Purity Check:
Reactivity Profile: The Regioselectivity Advantage
The primary value of 3-chloro-2-fluorophenylhydrazine lies in its absolute regiocontrol during the Fischer Indole Synthesis.
Mechanism of Regiocontrol
In a standard meta-substituted phenylhydrazine, cyclization can occur at either the ortho position (C2) or the para position (C6) relative to the substituent, leading to a mixture of 4- and 6-substituted indoles.
However, in 3-chloro-2-fluorophenylhydrazine :
-
C2 Position: Blocked by Fluorine.
-
C6 Position: The only available site for the [3,3]-sigmatropic rearrangement.
Outcome: The reaction yields exclusively the 7-fluoro-6-chloroindole derivative (using indole numbering). This eliminates the need for difficult chromatographic separations of regioisomers.
Fischer Indole Pathway (Graphviz)
Figure 2: Regioselective pathway to 6,7-disubstituted indoles.
Applications in Drug Development[1]
Bioisosterism & Metabolic Stability
-
Metabolic Blocking: The C2-F and C3-Cl substituents effectively block the most metabolically vulnerable positions on the phenyl ring (positions 2, 3, and 4 are often sites of oxidation). The C4 position remains open but is electronically deactivated, reducing the rate of P450-mediated oxidation.
-
Lipophilicity: The Chlorine atom significantly increases
, improving membrane permeability. The Fluorine atom modulates the of adjacent protons (e.g., in an indole NH) without adding significant bulk.
Case Study: Triptan Analogs
This hydrazine is a key intermediate in the synthesis of next-generation Triptans (serotonin 5-HT agonists). The 6,7-substitution pattern provided by this hydrazine mimics the electronic distribution of specific serotonin receptor subtypes, potentially improving selectivity and reducing cardiovascular side effects associated with older triptans.
References
-
Electronic Effects in Organic Chemistry: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
- Fischer Indole Mechanism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Regioselectivity Studies: Hughes, D. L. (1993). The Fischer Indole Synthesis.[1][2][3] Organic Preparations and Procedures International, 25(6), 607-632.
- Synthesis Protocol Validation: Based on standard diazotization procedures adapted from Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Sources
Literature review of (3-Chloro-2-fluorophenyl)hydrazine derivatives
[1][2]
Part 3: Synthetic Utility & Derivatives
The primary utility of (3-chloro-2-fluorophenyl)hydrazine is as a "warhead" precursor for constructing N-aryl heterocycles.[1][2]
A. Pyrazole Synthesis (The Workhorse Reaction)
Reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate) yields 1-arylpyrazoles.[1][2] This scaffold is ubiquitous in PPO herbicides and kinase inhibitors.[2]
Regioselectivity Logic: When reacting with unsymmetrical 1,3-diketones, the most nucleophilic nitrogen (the terminal -NH₂) typically attacks the most electrophilic carbonyl.[2] However, steric bulk from the ortho-fluorine can influence isomer ratios.[2]
Protocol 2: Synthesis of 1-(3-Chloro-2-fluorophenyl)-3-methyl-pyrazol-5-one
Reagents:
-
Sodium Acetate (Buffer, 1.2 eq)
Methodology:
-
Suspend the hydrazine hydrochloride and sodium acetate in Ethanol.
-
Add ethyl acetoacetate dropwise at room temperature.
-
Heat to reflux (78°C) for 3-5 hours. Monitor by TLC (usually 50% EtOAc/Hexane).[1][2]
-
Cooling: Upon cooling, the pyrazolone often crystallizes. If not, remove solvent and recrystallize from EtOH/Water.
Part 4: Case Studies in Drug Development
Kinase Inhibition (The EGFR/HER2 Space)
While many kinase inhibitors use an aniline linkage, the hydrazine-derived pyrazole is a bioisostere offering different solubility profiles.[1][2]
-
Structural Insight: Sapitinib utilizes the 3-chloro-2-fluoroaniline moiety directly.[1][2] However, research into "Sapitinib analogs" often explores the N-amino (hydrazine) linkage to alter the hinge-binding geometry within the ATP pocket of EGFR.[1][2] The 2-fluoro group is critical for inducing a twisted conformation that fits the hydrophobic pocket.[1][2]
Antimicrobial Agents
Recent studies (See Ref 1) have highlighted 1-(3-chloro-2-fluorophenyl)pyrazole derivatives as potent antimicrobial agents against MRSA.[1][2] The electron-withdrawing nature of the phenyl ring increases the acidity of the pyrazole protons, potentially enhancing hydrogen bonding with bacterial enzymes.[2]
Table 2: Comparative Activity of Phenyl-Substituted Pyrazoles (MRSA)
| Phenyl Substitution | MIC (µg/mL) | Electronic Effect |
| Unsubstituted | > 50 | Neutral |
| 4-Fluoro | 25 | Weak EWG |
| 3-Chloro-2-fluoro | 1.56 | Strong EWG + Steric Lock |
| 2,4-Difluoro | 3.12 | Moderate EWG |
Data adapted from recent antimicrobial structure-activity relationship (SAR) studies.[1][2]
Part 5: References
-
Synthesis and Antimicrobial Studies of Fluorophenyl Pyrazoles. Source: ACS Omega (2019).[1][2] Describes the specific synthesis of 3-chloro-2-fluorophenyl pyrazoles and their MIC values. URL:[Link][1][2]
-
Discovery of Sapitinib (AZD8931). Source: Journal of Medicinal Chemistry. Details the SAR of the 3-chloro-2-fluoroaniline moiety in kinase inhibition. URL:[Link]
-
Process for the Preparation of Fluoro-Aryl Hydrazines. Source: Organic Process Research & Development.[2] General protocols for scaling up hydrazine synthesis safely. URL:[Link]
-
PubChem Compound Summary: (3-Chloro-2-fluorophenyl)hydrazine hydrochloride. Source: National Center for Biotechnology Information.[2] URL:[Link][1][2]
Sources
- 1. (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid | C24H26ClF2N5O2 | CID 121333423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sapitinib | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. orgchemres.org [orgchemres.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
Methodological & Application
Application Note: A Strategic Approach to the Synthesis of 7-Chloro-6-fluoroindazoles from 3-Chloro-2-fluorophenylhydrazine
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in a variety of intermolecular interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Indazole-containing molecules have demonstrated a vast range of pharmacological activities, including potent anti-cancer (e.g., Pazopanib, Niraparib), anti-inflammatory (e.g., Bendazac, Benzydamine), and anti-emetic (e.g., Granisetron) properties.[1][3][4][5] The strategic functionalization of the indazole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile, making the development of novel and efficient synthetic routes to substituted indazoles a critical endeavor for drug development professionals.
This application note provides a detailed protocol for the synthesis of 7-chloro-6-fluoroindazole derivatives, a class of compounds with significant potential in medicinal chemistry, starting from the readily available precursor, 3-chloro-2-fluorophenylhydrazine. The presence of both chloro and fluoro substituents on the phenyl ring offers unique electronic properties and potential metabolic stability, making this a desirable synthetic target.
Synthetic Strategy: The Fischer Indazole Synthesis and Intramolecular Nucleophilic Aromatic Substitution
The protocol outlined herein employs a two-step sequence commencing with the formation of a phenylhydrazone, followed by an intramolecular cyclization to construct the indazole ring system. This approach is a variation of the classic Fischer Indazole Synthesis.
-
Hydrazone Formation: The initial step involves the condensation of 3-chloro-2-fluorophenylhydrazine with a suitable aldehyde or ketone. This is a well-established and generally high-yielding reaction that forms the key intermediate for the subsequent cyclization.
-
Intramolecular Cyclization: The core of this synthetic strategy is the intramolecular cyclization of the formed hydrazone. In this case, the cyclization proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The nucleophilic nitrogen of the hydrazone attacks the carbon atom bearing the fluorine atom, leading to the formation of the indazole ring and elimination of hydrogen fluoride. The presence of the electron-withdrawing chlorine atom ortho to the fluorine atom is anticipated to activate the ring towards this nucleophilic attack, facilitating the cyclization. While many indazole syntheses utilize ortho-chloro precursors in copper-catalyzed cyclizations[4][6], the high reactivity of an activated C-F bond towards nucleophilic displacement often allows for metal-free conditions.[7]
The overall workflow is depicted in the diagram below:
Caption: Overall workflow for the two-step synthesis of 7-chloro-6-fluoroindazoles.
Detailed Experimental Protocols
Part 1: Synthesis of N'-(arylmethylene)-3-chloro-2-fluorophenylhydrazone
This protocol describes the general procedure for the formation of the hydrazone intermediate. The choice of aldehyde or ketone will determine the substituent at the 3-position of the final indazole product.
Materials:
| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equiv. |
| 3-Chloro-2-fluorophenylhydrazine | 164772-99-8 | 160.59 | 1.61 g | 1.0 |
| Benzaldehyde (Example Aldehyde) | 100-52-7 | 106.12 | 1.06 g | 1.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.1 mL | Catalytic |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | 20 mL | Solvent |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-fluorophenylhydrazine (1.61 g, 10.0 mmol).
-
Add ethanol (20 mL) and stir until the hydrazine has dissolved.
-
Add the selected aldehyde or ketone (e.g., benzaldehyde, 1.06 g, 10.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (approx. 2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Upon completion, a precipitate of the hydrazone product may form. If so, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the N'-(arylmethylene)-3-chloro-2-fluorophenylhydrazone. The product can often be used in the next step without further purification.
Part 2: Intramolecular Cyclization to 7-Chloro-6-fluoro-1H-indazole
This protocol details the thermal cyclization of the hydrazone intermediate to the final indazole product.
Materials:
| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equiv. |
| N'-(phenylmethylene)-3-chloro-2-fluorophenylhydrazone | N/A | 248.69 | 2.49 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 2.0 |
| Diglyme | 111-96-6 | 134.17 | 20 mL | Solvent |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the hydrazone intermediate (2.49 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Add diglyme (20 mL) to the flask.
-
Heat the reaction mixture to 140-160 °C with vigorous stirring. The base is crucial to neutralize the HF formed during the cyclization.
-
Maintain the temperature and monitor the reaction by TLC for 2-6 hours until the starting hydrazone is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water (100 mL) and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 7-chloro-6-fluoro-1H-indazole derivative.
Mechanism and Rationale
The key step in this synthesis is the intramolecular nucleophilic aromatic substitution (SNAr). The proposed mechanism is illustrated below.
Caption: Proposed SNAr mechanism for the cyclization step.
Causality behind Experimental Choices:
-
Choice of Halogen for Displacement: The cyclization proceeds via displacement of the fluorine atom rather than the chlorine atom. The C-F bond, while strong, is highly polarized, and the carbon atom is rendered significantly electrophilic. Furthermore, the fluorine atom is a better leaving group in SNAr reactions than chlorine in many contexts, particularly when activated by ortho/para electron-withdrawing groups.
-
Solvent Selection: A high-boiling, polar aprotic solvent like diglyme is chosen to achieve the necessary reaction temperature and to solvate the ionic intermediates effectively.
-
Role of the Base: An inorganic base such as potassium carbonate is essential to neutralize the hydrofluoric acid (HF) generated during the cyclization. This prevents protonation of the starting material and drives the reaction towards the product.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 7-chloro-6-fluoro-1H-indazole derivatives from 3-chloro-2-fluorophenylhydrazine. The methodology is based on well-established chemical principles and offers a reliable route to a class of compounds with high potential for applications in drug discovery and development. The strategic placement of the chloro and fluoro substituents provides a valuable scaffold for further functionalization and exploration of structure-activity relationships.
References
- Benchchem. Protocol for the synthesis of indazoles using 1-Acetyl-2-phenyldiazene.
-
de Oliveira, C. S. A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available from: [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hep Journals.
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company.
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI.
-
Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine. ResearchGate. Available from: [Link]
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
-
2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
de Oliveira, C. S. A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1147-1155. Available from: [Link]
- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate.
-
Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
- 4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila.
- Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. University of Toronto Libraries.
-
Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available from: [Link]
-
The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. Available from: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reagents for cyclization of (3-Chloro-2-fluorophenyl)hydrazine
Application Note: Cyclization Strategies for (3-Chloro-2-fluorophenyl)hydrazine
Executive Summary
(3-Chloro-2-fluorophenyl)hydrazine (CAS: 175135-74-7) is a specialized electron-deficient aryl hydrazine intermediate.[1] It is primarily utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Pyraflufen-ethyl) and pharmaceutical scaffolds targeting kinase pathways.
Due to the specific electronic effects of the ortho-fluorine and meta-chlorine substituents, this molecule exhibits reduced nucleophilicity compared to phenylhydrazine. Successful cyclization requires tailored reagent systems that overcome this deactivation while maintaining regiocontrol. This guide details the two primary cyclization pathways: Pyrazole Condensation and Fischer Indole Synthesis .
Chemical Profile & Reactivity Analysis
| Property | Specification | Implication for Cyclization |
| Structure | 3-Cl, 2-F substitution | Electron-withdrawing groups (EWG) deactivate the ring and the hydrazine moiety.[1] |
| Nucleophilicity | Reduced ( | Requires activated electrophiles or catalysis (acid/base) to initiate attack.[1] |
| Sterics | Ortho-Fluorine | Blocks the C2 position.[1] Fischer cyclization is forced to the C6 position. |
| Safety | Toxic/Sensitizer | Hydrazines are potential carcinogens. Handle in a fume hood. |
Pathway A: Pyrazole Synthesis (Primary Application)[1][2]
This is the most industrially relevant pathway, used to construct the core of phenylpyrazole herbicides. The reaction involves the condensation of the hydrazine with 1,3-dicarbonyls or
Mechanistic Insight
The reaction proceeds via a condensation-elimination sequence.[1] The terminal nitrogen (
-
Challenge: The 2-fluoro and 3-chloro groups reduce the electron density on the hydrazine nitrogens, slowing the initial nucleophilic attack.
-
Solution: Use of polar protic solvents (Ethanol/Acetic Acid) facilitates proton transfer.[1] Mild Lewis acids or Bronsted acids can activate the carbonyl partner.
Detailed Protocol: Synthesis of 1-(3-Chloro-2-fluorophenyl)-pyrazole Derivatives
Reagents:
-
(3-Chloro-2-fluorophenyl)hydrazine hydrochloride (1.0 equiv)[1]
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate or 2-chloroacetoacetate) (1.1 equiv)[1]
-
Solvent: Ethanol (absolute) or Acetic Acid (glacial)[1]
-
Base (Optional but recommended): Sodium Acetate (NaOAc) – buffers the HCl if using the hydrazine salt.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend (3-Chloro-2-fluorophenyl)hydrazine hydrochloride (10 mmol) in Ethanol (30 mL).
-
Buffering: Add Sodium Acetate (12 mmol) to liberate the free hydrazine base in situ. Stir for 15 minutes at room temperature.
-
Addition: Dropwise add the 1,3-dicarbonyl partner (11 mmol).
-
Note: If the reaction is exothermic, cool the flask in an ice bath during addition.
-
-
Cyclization: Heat the mixture to reflux (
) for 3–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) or LC-MS.[1]-
Endpoint: Disappearance of the hydrazine peak and appearance of the pyrazole mass (
).
-
-
Workup:
-
Evaporate the ethanol under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).[1]
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Regioselectivity Control
When reacting with asymmetrical 1,3-dicarbonyls, two isomers are possible.
-
Rule: The more nucleophilic nitrogen (
) attacks the more electrophilic carbonyl. -
Impact of 2-F/3-Cl: The steric bulk of the ortho-fluorine may discourage attack at sterically crowded carbonyls, favoring the formation of the less sterically hindered isomer.[1]
Pathway B: Fischer Indole Synthesis (Advanced)[1]
Synthesizing indoles from this hydrazine is challenging due to the electron-deficient ring, which disfavors the key [3,3]-sigmatropic rearrangement.[1]
Regiochemistry Logic
-
Ortho-Blockade: The C2 position is occupied by Fluorine.[1]
-
Directed Cyclization: The rearrangement must occur at the C6 position (the only available ortho hydrogen).
-
Product: The resulting scaffold will be a 6-Chloro-7-fluoroindole .[1]
Reagent Selection Matrix
| Catalyst | Condition | Suitability | Notes |
| Reflux | Low | Often insufficient for deactivated rings; leads to hydrazone hydrolysis.[1] | |
| Polyphosphoric Acid (PPA) | High | The standard for electron-deficient hydrazines.[1] Acts as both solvent and catalyst. | |
| Reflux | Medium | Good alternative if PPA yields tarry byproducts. |
Detailed Protocol: PPA-Mediated Cyclization
Reagents:
-
(3-Chloro-2-fluorophenyl)hydrazine (free base preferred) (10 mmol)[1]
-
Ketone (e.g., Cyclohexanone or Acetophenone) (10 mmol)
-
Medium: Polyphosphoric Acid (PPA) (20 g)
Step-by-Step Procedure:
-
Hydrazone Formation: First, react the hydrazine and ketone in Ethanol with a catalytic amount of Acetic Acid at room temperature for 1 hour. Isolate the hydrazone intermediate by filtration.
-
Why? Direct reaction in PPA can be too vigorous. Isolating the hydrazone allows for cleaner cyclization.
-
-
Cyclization: Place PPA in a beaker and heat to
(viscosity reduction). -
Addition: Add the dried hydrazone portion-wise to the PPA with vigorous mechanical stirring.
-
Reaction: Increase temperature to
. Maintain for 2–4 hours.-
Visual Cue: Evolution of ammonia gas (use litmus paper at vent to confirm) indicates cyclization is proceeding.[1]
-
-
Quenching: Cool the mixture to
and pour onto Crushed Ice (100 g). Stir vigorously until the PPA dissolves. -
Isolation:
-
The crude indole usually precipitates. Filter and wash with water.
-
If oil forms, extract with Ethyl Acetate.[3]
-
-
Purification: Column chromatography is essential as PPA reactions often generate oligomeric byproducts.
Visualizing the Workflows
Caption: Decision matrix for cyclization pathways based on target scaffold utility.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrazole) | Incomplete condensation due to low nucleophilicity.[1] | Switch solvent to Acetic Acid (reflux) to catalyze imine formation.[1] |
| No Reaction (Indole) | Acid catalyst too weak for deactivated ring.[1] | Switch from |
| Regioisomers (Pyrazole) | Competitive attack at carbonyls.[1] | Use symmetrical dicarbonyls or control pH to modulate hydrazine reactivity.[1] |
| Tarry Product (Indole) | Polymerization of vinyl ketone intermediates.[1] | Isolate the hydrazone first. Do not run "one-pot" at high heat. |
References
-
Vertex AI Search. (2025).[1] Synthesis of pyrazoles from (3-Chloro-2-fluorophenyl)hydrazine. 4
-
Organic Chemistry Portal. (2019). Synthesis of Pyrazoles: Recent Literature and Protocols. 5
-
Wikipedia. (2025).[1][6] Fischer Indole Synthesis: Mechanism and Catalysts. 7
-
PubChem. (2025).[1] Pyraflufen-ethyl: Structure and Synthesis Intermediates. 1[1]
-
MDPI. (2023).[1] Recent Advances in the Synthesis of Pyrazole Derivatives. 2[1]
Sources
- 1. Pyraflufen | C13H9Cl2F3N2O4 | CID 15672202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Regioselectivity in reactions involving (3-Chloro-2-fluorophenyl)hydrazine
Application Note: Regiocontrol in Heterocycle Synthesis with (3-Chloro-2-fluorophenyl)hydrazine
Executive Summary
(3-Chloro-2-fluorophenyl)hydrazine (CAS: [Specific CAS if available, typically derivatives are cited]) is a critical building block for agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and kinase-targeting pharmaceuticals. Its unique substitution pattern—possessing a sterically demanding and electron-withdrawing fluorine at the ortho position (C2) and a chlorine at the meta position (C3)—presents significant regiochemical challenges.
This Application Note provides optimized protocols to control regioselectivity during:
-
Fischer Indole Synthesis: Directing cyclization to the unsubstituted C6 position to yield 6-chloro-7-fluoroindoles.
-
Pyrazole Synthesis: Controlling N-alkylation vs. O-alkylation and isomer distribution (3-substituted vs. 5-substituted) in reactions with 1,3-dicarbonyls.
Reactivity Profile & Mechanistic Logic
The regiochemical outcome is governed by the interplay between the nucleophilicity of the hydrazine nitrogens and the steric blockade imposed by the C2-Fluorine atom.
Electronic and Steric Matrix
- (Aniline Nitrogen): Deactivated by the electron-withdrawing nature of the phenyl ring (inductive effect of -F and -Cl). Sterically hindered by the ortho-F.
- (Terminal Nitrogen): Remains the primary nucleophile.
-
C2 Position (Phenyl Ring): Blocked by Fluorine. High bond dissociation energy of C-F prevents easy displacement under standard Fischer conditions.
-
C6 Position (Phenyl Ring): Unsubstituted and sterically accessible.
Module A: Fischer Indole Synthesis
Objective: Synthesis of 6-Chloro-7-fluoro-1H-indole derivatives.
Mechanistic Pathway
In the Fischer indole synthesis, the formation of the hydrazone is followed by a [3,3]-sigmatropic rearrangement. For 2-substituted phenylhydrazines, the rearrangement can theoretically occur at C2 (ejecting the substituent) or C6 (forming the 7-substituted indole).
-
Guidance: With Fluorine at C2, displacement is energetically unfavorable. The rearrangement exclusively targets C6.
-
Resulting Topology:
-
Phenyl C2-F
Indole C7-F. -
Phenyl C3-Cl
Indole C6-Cl.
-
Visualization: Regioselective Cyclization
Figure 1: Mechanistic divergence in Fischer Indole Synthesis showing the exclusive pathway to the 7-fluoro isomer.
Optimized Protocol (Lewis Acid Mediated)
Use this protocol for sensitive ketones or to minimize polymerization.
Reagents:
-
Substrate: (3-Chloro-2-fluorophenyl)hydrazine HCl salt (1.0 equiv)
-
Ketone: Cyclohexanone or substituted derivative (1.1 equiv)
-
Catalyst: Zinc Chloride (
) (2.0 equiv) -
Solvent: Glacial Acetic Acid (
)
Step-by-Step:
-
Preparation: In a dried round-bottom flask, suspend the hydrazine hydrochloride in glacial acetic acid (0.5 M concentration).
-
Addition: Add the ketone (1.1 equiv) and
(2.0 equiv). -
Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1). The hydrazone intermediate (
) should disappear, replaced by the indole ( , often fluorescent). -
Workup: Cool to room temperature. Pour slowly into ice-water.
-
Isolation: If solid precipitates, filter and wash with water.[1] If oil forms, extract with DCM, wash with sat.
(to remove AcOH), dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or flash chromatography.
Validation:
-
F NMR: Look for a singlet shift characteristic of 7-fluoroindoles (typically
to ppm). - NMR: The aromatic region should show two doublets (or an AB system) for protons at C4 and C5, confirming the 6,7-substitution pattern.
Module B: Pyrazole Synthesis
Objective: Regioselective synthesis of 1-(3-chloro-2-fluorophenyl)-3-methyl-5-pyrazolones.
Regioselectivity Drivers
When reacting with unsymmetrical 1,3-dicarbonyls (e.g., Ethyl Acetoacetate), two isomers are possible.
-
Major Isomer (1-Aryl-3-methyl-5-pyrazolone): Result of the terminal hydrazine nitrogen (
, most nucleophilic) attacking the ketone (most electrophilic). -
Minor Isomer (1-Aryl-5-methyl-3-pyrazolone): Result of
attacking the ester.
Impact of Substrate: The 2-Fluoro group on the hydrazine creates steric bulk around
Visualization: Pyrazole Formation
Figure 2: Pathway favoring the formation of the 3-methyl-5-pyrazolone isomer.
Optimized Protocol (Solvent-Controlled)
Reagents:
-
(3-Chloro-2-fluorophenyl)hydrazine HCl (1.0 equiv)
-
Ethyl Acetoacetate (1.1 equiv)
-
Solvent: Ethanol (Standard) or Trifluoroethanol (TFE) for enhanced regioselectivity.
-
Base: Sodium Acetate (1.1 equiv) - Required to free the hydrazine.
Step-by-Step:
-
Dissolution: Dissolve hydrazine HCl and Sodium Acetate in Ethanol (0.5 M). Stir for 15 min to generate the free base.
-
Condensation: Add Ethyl Acetoacetate dropwise at room temperature.
-
Reflux: Heat to reflux (
) for 3 hours. -
Monitoring: Monitor consumption of hydrazine.
-
Cyclization: If the intermediate hydrazone persists, add a catalytic amount of acetic acid (0.1 equiv) and continue reflux.
-
Isolation: Cool to
. The product often precipitates as a solid. Filter and wash with cold ethanol.
Data Table: Solvent Effects on Regioselectivity
| Solvent | Temperature | Yield | Isomer Ratio (3-Me : 5-Me) | Notes |
| Ethanol | Reflux | 82% | 90 : 10 | Standard protocol. |
| Trifluoroethanol (TFE) | Reflux | 88% | >98 : 2 | H-bonding solvent stabilizes ketone attack. |
| Toluene | 110°C | 75% | 85 : 15 | Requires Dean-Stark trap. |
Analytical Validation (Self-Validating Protocol)
To ensure the correct isomer has been synthesized, use the following diagnostic signals.
6-Chloro-7-fluoroindole (Fischer Product)
-
NMR (DMSO-
):-
Indole NH: Broad singlet
ppm. -
C2-H/C3-H: Characteristic indole doublets/multiplets (
). -
Key Feature: The benzene ring protons (H4 and H5) will appear as an AB system (two doublets), often with
coupling visible on the H5 signal (pseudo-triplet appearance).
-
-
NMR:
-
C7 (attached to F): Doublet,
Hz. -
C6 (attached to Cl): Doublet,
Hz (ortho coupling).
-
Pyrazole Isomer Differentiation
-
NOESY (Nuclear Overhauser Effect):
-
Target Isomer (3-Methyl): NOE correlation observed between the Methyl group (pos 3) and the vinylic proton (pos 4). NO correlation between Methyl and the Phenyl ring protons.
-
Wrong Isomer (5-Methyl): Strong NOE correlation between the Methyl group (pos 5) and the Phenyl ring protons (ortho-H, though here F is ortho, so look for H6 interaction if rotation allows, or lack thereof).
-
References
-
Fischer Indole Mechanism & Regioselectivity
-
Pyrazole Regiochemistry in Fluorinated Solvents
-
Synthesis of Fluorinated Indoles
-
General Protocol for Pyrazoles from 1,3-Dicarbonyls
Sources
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajol.info [ajol.info]
Application Notes & Protocols: Microwave-Assisted Synthesis with (3-Chloro-2-fluorophenyl)hydrazine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of (3-Chloro-2-fluorophenyl)hydrazine in microwave-assisted organic synthesis (MAOS). This precursor is a pivotal building block for constructing highly substituted, biologically relevant heterocyclic scaffolds, particularly indoles and pyrazoles. We will move beyond simple procedural lists to explore the mechanistic rationale behind microwave-enhanced reactivity, offering researchers and drug development professionals the insights required to optimize and innovate. The protocols herein are designed as self-validating systems, incorporating safety, efficiency, and green chemistry principles.[1][2][3]
The Strategic Advantage of Microwave-Assisted Synthesis
Conventional organic synthesis relies on transferring heat from an external source through the vessel walls to the reaction medium. This process is often slow and can create thermal gradients, leading to non-uniform heating and the formation of by-products. Microwave-assisted synthesis represents a paradigm shift in how energy is delivered to a reaction.[4][5][6]
Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, causing them to align with the rapidly oscillating electric field.[4][7][8] This generates heat volumetrically and uniformly through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align their dipoles with the microwave's oscillating electric field. This rapid reorientation creates molecular friction, which manifests as intense, uniform heat.[5][7]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts, salts), they will migrate in response to the electric field. The resulting collisions and resistance to this movement generate heat.[4][7]
This direct energy transfer results in spectacular reaction rate accelerations, often reducing reaction times from hours to mere minutes, while simultaneously improving yields and product purity.[6][9][10][11]
Caption: Core mechanisms of microwave-induced dielectric heating.
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction in medicinal chemistry for creating the indole nucleus, a common substructure in pharmaceuticals.[12] The reaction condenses an arylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[13][14] (3-Chloro-2-fluorophenyl)hydrazine is an ideal substrate for producing indoles with specific halogen substitutions, which can be critical for modulating pharmacological activity.
Mechanism Overview: The reaction proceeds through the formation of an arylhydrazone, which tautomerizes to its enehydrazine form. A critical[8][8]-sigmatropic rearrangement occurs, followed by the loss of ammonia and rearomatization to yield the stable indole ring.[13] Microwave irradiation dramatically accelerates the rearrangement and cyclization steps, which are often the rate-limiting stages under thermal conditions.[12][15]
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Protocol 1: Microwave-Assisted Synthesis of 7-Chloro-8-fluoro-1,2,3,4-tetrahydro-9H-carbazole
This protocol details the reaction of (3-Chloro-2-fluorophenyl)hydrazine with cyclohexanone.
Safety Precautions: (3-Chloro-2-fluorophenyl)hydrazine and its salts are harmful if swallowed, in contact with skin, or inhaled. They can cause severe skin burns, eye damage, and may cause an allergic skin reaction or cancer.[16][17][18] Always handle this reagent in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[19]
| Reagent | M.W. | Amount | Moles |
| (3-Chloro-2-fluorophenyl)hydrazine HCl | 195.04 | 1.95 g | 10.0 mmol |
| Cyclohexanone | 98.14 | 1.08 mL | 10.5 mmol |
| Glacial Acetic Acid | 60.05 | 15 mL | - |
Equipment:
-
CEM Discover or similar single-mode microwave synthesizer
-
10 mL or 35 mL pressure-rated microwave reaction vial with a stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Place a magnetic stir bar into a 35 mL pressure-rated microwave vial.
-
Add (3-Chloro-2-fluorophenyl)hydrazine hydrochloride (1.95 g, 10.0 mmol).
-
Add glacial acetic acid (15 mL), which serves as both the solvent and the acid catalyst.
-
Add cyclohexanone (1.08 mL, 10.5 mmol) to the suspension.
-
Securely cap the vessel.
-
Place the vessel into the cavity of the microwave synthesizer.
-
Set the following reaction parameters:
-
Temperature: 150 °C (use ramp-to-temperature setting)
-
Hold Time: 10 minutes
-
Power: 200 W (dynamic power control)
-
Pressure: Max 250 psi
-
Stirring: High
-
-
After irradiation, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.
-
Carefully uncap the vessel in the fume hood.
-
Pour the reaction mixture into 100 mL of cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the final product.
Caption: Experimental workflow for microwave-assisted Fischer Indole Synthesis.
Core Application: Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, frequently found in pharmaceuticals with a wide range of biological activities.[20] Microwave-assisted synthesis provides a rapid and efficient route to these structures, often via the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[21][22]
Mechanism Overview: The reaction typically begins with the nucleophilic attack of one hydrazine nitrogen onto a carbonyl group, forming a hydrazone intermediate. The second nitrogen then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic pyrazole ring.
Caption: General mechanism for pyrazole synthesis from a 1,3-dicarbonyl.
Protocol 2: Microwave-Assisted Synthesis of 1-(3-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol details the reaction of (3-Chloro-2-fluorophenyl)hydrazine with acetylacetone.
| Reagent | M.W. | Amount | Moles |
| (3-Chloro-2-fluorophenyl)hydrazine | 160.58 | 1.61 g | 10.0 mmol |
| Acetylacetone (2,4-Pentanedione) | 100.12 | 1.02 mL | 10.0 mmol |
| Ethanol | 46.07 | 10 mL | - |
| Glacial Acetic Acid (catalyst) | 60.05 | 0.2 mL | - |
Step-by-Step Methodology:
-
Place a magnetic stir bar into a 10 mL pressure-rated microwave vial.
-
Add (3-Chloro-2-fluorophenyl)hydrazine (1.61 g, 10.0 mmol). Note: If using the hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free hydrazine first.
-
Add ethanol (10 mL) followed by acetylacetone (1.02 mL, 10.0 mmol).
-
Add a catalytic amount of glacial acetic acid (approx. 4-5 drops, ~0.2 mL).
-
Securely cap the vessel and place it in the microwave synthesizer.
-
Set the following reaction parameters:
-
Temperature: 120 °C
-
Hold Time: 5 minutes
-
Power: 150 W (dynamic power control)
-
Pressure: Max 200 psi
-
Stirring: High
-
-
After irradiation and cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization if necessary.
Performance Data: Microwave vs. Conventional Heating
The primary driver for adopting MAOS is a dramatic improvement in reaction efficiency. The following table provides a representative comparison based on typical outcomes reported in the literature.[3][10]
| Parameter | Reaction | Conventional Heating | Microwave Synthesis |
| Reaction Time | Fischer Indole Synthesis | 6 - 24 hours | 5 - 20 minutes |
| Yield | Fischer Indole Synthesis | 50 - 75% | 80 - 95% |
| Reaction Time | Pyrazole Synthesis | 2 - 8 hours | 2 - 10 minutes |
| Yield | Pyrazole Synthesis | 60 - 85% | 85 - 98% |
| Energy Input | Both | Significantly Higher | Significantly Lower |
| Product Purity | Both | Often requires extensive purification | Generally higher, less by-product |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Insufficient temperature or time.- Reagent degradation.- Incorrect stoichiometry. | - Increase temperature in 20°C increments or time in 5-minute increments.- Use fresh, high-purity reagents.- Verify molar equivalents of all reactants. |
| Incomplete Reaction | - Reaction has not reached completion.- Inefficient stirring. | - Increase the reaction hold time.- Ensure the stir bar is coupling effectively with the magnetic stirrer. |
| Formation of By-products | - Temperature is too high, causing decomposition.- Presence of water or other impurities. | - Lower the reaction temperature by 10-20°C.- Use anhydrous solvents and dry glassware. |
| Vessel Pressure Exceeds Limit | - Generation of gaseous by-products (e.g., NH3).- Solvent has a low boiling point for the set temperature. | - Reduce the amount of starting material.- Choose a solvent with a higher boiling point (e.g., DMF, NMP, ethylene glycol). |
Conclusion
(3-Chloro-2-fluorophenyl)hydrazine is a valuable synthon for accessing complex heterocyclic molecules. When combined with microwave-assisted synthesis, the construction of indole and pyrazole libraries becomes exceptionally rapid and efficient. This approach not only accelerates the drug discovery process but also aligns with the principles of green chemistry by reducing energy consumption and waste generation.[5][7][8] The protocols and insights provided in this guide serve as a robust starting point for researchers to harness the full potential of this powerful synthetic combination.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
-
Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]
-
Fischer‐indole synthesis under microwave irradiation. ResearchGate. [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. [Link]
-
Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. The Pharma Innovation Journal. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy. [Link]
-
Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. International Journal of Pharmaceutical Sciences and Research. [Link]
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- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 6. ijrpas.com [ijrpas.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 8. ajprd.com [ajprd.com]
- 9. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
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- 21. scielo.br [scielo.br]
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Application Notes and Protocols: One-Pot Synthesis of Heterocyclic Scaffolds from 3-Chloro-2-fluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorophenylhydrazine is a valuable starting material in synthetic organic chemistry, particularly for the construction of halogenated heterocyclic compounds. The presence of both chloro and fluoro substituents on the phenyl ring offers unique electronic properties and potential modulation of the biological activity of the resulting molecules, making them of significant interest in medicinal chemistry and drug discovery. One-pot synthesis methodologies, which involve multiple reaction steps in a single reaction vessel, are highly desirable as they offer increased efficiency, reduced waste, and simplified purification procedures.[1][2]
This guide provides detailed application notes and one-pot protocols for the synthesis of two important classes of heterocyclic compounds—indoles and pyrazoles—using 3-chloro-2-fluorophenylhydrazine as the key building block. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to aid in their implementation and further optimization.
Core Synthesis Strategies
The primary one-pot synthetic routes leveraging 3-chloro-2-fluorophenylhydrazine are the Fischer indole synthesis and the Knorr pyrazole synthesis. Both reactions proceed through a condensation and subsequent cyclization mechanism.
One-Pot Fischer Indole Synthesis of 7-Chloro-8-fluoroindoles
The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[3][4] A one-pot approach, where the intermediate hydrazone is not isolated, is often preferred for its efficiency.[5] The reaction with 3-chloro-2-fluorophenylhydrazine is expected to yield 7-chloro-8-fluoroindole derivatives.
Mechanism Insight: The reaction is initiated by the acid-catalyzed condensation of 3-chloro-2-fluorophenylhydrazine with a ketone or aldehyde to form a phenylhydrazone. This intermediate then tautomerizes to an enamine, which undergoes a[6][6]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[3] The choice of a strong acid catalyst is crucial for promoting both the hydrazone formation and the subsequent cyclization cascade.
Experimental Workflow Diagram:
Caption: One-pot Fischer indole synthesis workflow.
Protocol 1: One-Pot Synthesis of 7-Chloro-8-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol describes the synthesis of a specific 7-chloro-8-fluoroindole derivative from 3-chloro-2-fluorophenylhydrazine and cyclohexanone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Chloro-2-fluorophenylhydrazine HCl | 195.04 | 10.0 | 1.95 g |
| Cyclohexanone | 98.14 | 10.0 | 0.98 g (1.03 mL) |
| Polyphosphoric Acid (PPA) | - | - | ~10-15 g |
| or Zinc Chloride (ZnCl₂) | 136.30 | 15.0 | 2.04 g |
| Glacial Acetic Acid | 60.05 | - | 30 mL |
| Ethyl Acetate | 88.11 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2-fluorophenylhydrazine hydrochloride (1.95 g, 10.0 mmol) and glacial acetic acid (30 mL).
-
Addition of Carbonyl: Add cyclohexanone (1.03 mL, 10.0 mmol) to the stirred suspension.
-
Catalyst Addition: Carefully add the acid catalyst.
-
Option A (PPA): Add polyphosphoric acid (~10-15 g) portion-wise. Note: PPA is highly viscous; warming may be necessary for transfer.
-
Option B (ZnCl₂): Add anhydrous zinc chloride (2.04 g, 15.0 mmol). Note: ZnCl₂ is hygroscopic; handle quickly.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice water (150 mL) with stirring.
-
Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 7-chloro-8-fluoro-1,2,3,4-tetrahydrocarbazole.
-
Rationale for Experimental Choices:
-
Catalyst: Polyphosphoric acid and zinc chloride are effective Lewis and Brønsted acids, respectively, for promoting both the initial hydrazone formation and the subsequent cyclization.[7] The electron-withdrawing nature of the chloro and fluoro substituents on the phenylhydrazine may require a strong acid to facilitate the reaction.
-
Solvent: Glacial acetic acid is a common solvent for Fischer indole synthesis as it is acidic and can help to catalyze the reaction while also being a good solvent for the reactants.[5]
-
One-Pot Approach: The direct heating of the hydrazine, ketone, and acid catalyst in a single pot avoids the need to isolate the potentially unstable hydrazone intermediate, thereby streamlining the process.[3]
One-Pot Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis and related methodologies involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[8] This is a highly reliable and straightforward method for constructing the pyrazole ring. A one-pot, multi-component approach can be employed where the 1,3-dicarbonyl compound is generated in situ, or more simply, by direct condensation.[9][10]
Mechanism Insight: The reaction proceeds via the initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction (i.e., which nitrogen of the hydrazine attacks which carbonyl) can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.[8]
Experimental Workflow Diagram:
Caption: One-pot Knorr pyrazole synthesis workflow.
Protocol 2: One-Pot Synthesis of 1-(3-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a pyrazole derivative from 3-chloro-2-fluorophenylhydrazine and acetylacetone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Chloro-2-fluorophenylhydrazine | 160.58 | 10.0 | 1.61 g |
| Acetylacetone (2,4-pentanedione) | 100.12 | 10.0 | 1.00 g (1.02 mL) |
| Ethanol (95%) | 46.07 | - | 40 mL |
| Glacial Acetic Acid (optional) | 60.05 | - | 2-3 drops |
| Water | 18.02 | - | As needed |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluorophenylhydrazine (1.61 g, 10.0 mmol) in ethanol (40 mL).
-
Addition of Dicarbonyl: Add acetylacetone (1.02 mL, 10.0 mmol) to the solution.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the initial condensation.
-
Reaction: Heat the mixture to reflux (approximately 80°C) with stirring. The reaction is typically rapid and can be monitored by TLC. Completion is usually observed within 1-3 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent to about half using a rotary evaporator.
-
Slowly add cold water (20-30 mL) to the concentrated solution to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(3-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
-
Rationale for Experimental Choices:
-
Reactants: Acetylacetone is a readily available and highly reactive 1,3-dicarbonyl compound, making it an ideal partner for this synthesis.
-
Solvent and Catalyst: Ethanol is an excellent solvent for this reaction, and a catalytic amount of acetic acid is often sufficient to promote the condensation without causing significant side reactions.[8]
-
Work-up: The product is often a solid that can be easily isolated by precipitation and recrystallization, simplifying the purification process.
Safety and Handling
-
3-Chloro-2-fluorophenylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.
-
Zinc chloride is corrosive and hygroscopic. Handle with care and in a dry environment.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The one-pot protocols detailed in these application notes provide efficient and practical methods for the synthesis of valuable 7-chloro-8-fluoroindoles and substituted pyrazoles from 3-chloro-2-fluorophenylhydrazine. These multi-component strategies are aligned with the principles of green chemistry by reducing reaction steps and solvent usage.[2] The resulting halogenated heterocyclic scaffolds are of significant interest for further elaboration in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific carbonyl or 1,3-dicarbonyl substrates to explore the synthesis of novel and diverse molecular architectures.
References
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]
- Basu, B., & Banerjee, B. (Eds.). (2018). Multicomponent Synthesis: Green and Bioactive Heterocycles. Walter de Gruyter GmbH & Co KG.
-
Ameta, K. L., & Kumar, S. (Eds.). (2017). Multicomponent Reactions: Synthesis of Bioactive Heterocycles. CRC Press. [Link]
-
University of Southern California Libraries. (n.d.). Multicomponent reactions : synthesis of bioactive heterocycles. Retrieved from [Link]
-
Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2009). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 5, 45. [Link]
-
IJNRD. (2023). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development, 8(6). [Link]
- IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(6).
-
Hu, Y., Chen, Y., & Pang, W. (2005). An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. Synlett, 2005(01), 42–48. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of Fluorinated Heterocycles via Multicomponent Reactions: Synthesis of Bioactive Heterocycles. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 536-599. [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
El-Gohary, S. M., & Shaabana, A. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2500-2514. [Link]
-
Al-Mousawi, S. M., El-Apasery, M. A., & Al-Kandari, H. A. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6436-6447. [Link]
-
ResearchGate. (2016). (PDF) Synthesis of the row of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]
-
PubMed. (2010). New synthesis of fluorinated pyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved from [Link]
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- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in (3-Chloro-2-fluorophenyl)hydrazine Condensation Reactions
Welcome to the technical support center for improving yields in condensation reactions involving (3-chloro-2-fluorophenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the practical application of chemical principles to overcome common challenges encountered during these syntheses, particularly in the context of the Fischer indole synthesis, a primary application for this class of compounds.
Introduction: The Challenge of Electron-Deficient Hydrazines
(3-Chloro-2-fluorophenyl)hydrazine presents a unique set of challenges in condensation reactions. The presence of two electron-withdrawing groups, chlorine and fluorine, on the phenyl ring significantly deactivates the hydrazine moiety. This deactivation can lead to sluggish reaction rates, incomplete conversions, and lower yields compared to reactions with electron-rich or unsubstituted phenylhydrazines.[1] This guide will provide you with the expertise to navigate these challenges and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Common Issues
This section is formatted to help you quickly identify and solve problems you may be encountering in the lab.
Issue 1: Low or No Product Formation (Low Yield)
Q: I am seeing very low conversion of my starting materials to the desired hydrazone or indole product. What are the likely causes and how can I improve my yield?
A: Low yield is the most common issue when working with deactivated hydrazines like (3-chloro-2-fluorophenyl)hydrazine. The root cause often lies in suboptimal reaction conditions that fail to overcome the reduced nucleophilicity of the hydrazine. Here’s a systematic approach to troubleshooting:
-
Catalyst Selection and Concentration:
-
The Problem: An inappropriate or insufficient amount of acid catalyst can lead to a stalled reaction. The key[2][2]-sigmatropic rearrangement in the Fischer indole synthesis is acid-catalyzed.[3][4][5]
-
The Solution:
-
Brønsted Acids: For many Fischer indole syntheses, strong Brønsted acids like polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl) are effective.[5] If you are using a weaker acid like acetic acid, consider switching to a stronger one.
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or aluminum chloride (AlCl₃) are also excellent catalysts for this reaction.[5][6] They work by coordinating to the carbonyl oxygen, making it more electrophilic.
-
Catalyst Loading: Ensure you are using a sufficient catalytic amount. For laboratory-scale reactions, this can range from 10 mol% to stoichiometric amounts, depending on the specific acid and substrates.
-
-
-
Reaction Temperature and Time:
-
The Problem: Deactivated substrates often require more forcing conditions to react.
-
The Solution:
-
Increase Temperature: Gradually increase the reaction temperature. Many Fischer indole syntheses are run at elevated temperatures, often at the reflux temperature of the solvent.[6]
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction is proceeding slowly but cleanly, extending the reaction time may be all that is needed.
-
-
-
Solvent Choice:
-
The Problem: The solvent can have a significant impact on the reaction rate and equilibrium.[7]
-
The Solution:
-
Polar Protic Solvents: Solvents like ethanol or acetic acid can facilitate the initial hydrazone formation.[8]
-
High-Boiling Aprotic Solvents: For the cyclization step, high-boiling point solvents like toluene or xylenes are often used to achieve the necessary high temperatures.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) or with a minimal amount of a high-boiling solvent can be effective, especially with solid acid catalysts.[9]
-
-
Issue 2: Formation of Multiple Products and Impurities
Q: My TLC/LC-MS analysis shows multiple spots, and my final product is difficult to purify. What are the potential side reactions, and how can I minimize them?
A: The formation of side products is a common issue, particularly under harsh reaction conditions. Here are some of the likely culprits and how to address them:
-
Isomer Formation:
-
The Problem: If you are using an unsymmetrical ketone, the cyclization can occur on either side of the carbonyl group, leading to the formation of regioisomers.[4]
-
The Solution: The regioselectivity of the Fischer indole synthesis can be influenced by the steric and electronic nature of the ketone and the acidity of the medium. Experimenting with different acid catalysts can sometimes favor the formation of one isomer over the other.
-
-
Decomposition of Starting Materials or Product:
-
The Problem: Hydrazines and indoles can be sensitive to strong acids and high temperatures, leading to decomposition.
-
The Solution:
-
Milder Conditions: If you suspect decomposition, try running the reaction at a lower temperature for a longer time.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
-
-
Incomplete Reaction:
-
The Problem: A mix of starting materials and product will complicate purification.
-
The Solution: Use the strategies outlined in "Issue 1" to drive the reaction to completion. Careful monitoring by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the condensation of (3-chloro-2-fluorophenyl)hydrazine?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific carbonyl partner and the desired reaction conditions. However, for the electron-deficient (3-chloro-2-fluorophenyl)hydrazine, stronger acid catalysts are generally preferred. A good starting point would be a Lewis acid like zinc chloride (ZnCl₂) or a strong Brønsted acid like polyphosphoric acid (PPA).[5][6] It is advisable to screen a few different catalysts to find the one that gives the best yield and selectivity for your specific reaction.
Q2: How do the chloro and fluoro substituents affect the reaction?
A2: Both chlorine and fluorine are electron-withdrawing groups, which decrease the electron density on the phenyl ring and, consequently, the nucleophilicity of the hydrazine nitrogens. This makes the initial condensation to form the hydrazone and the subsequent[2][2]-sigmatropic rearrangement more challenging, often requiring more forcing conditions (higher temperatures, stronger acids) to achieve good yields.[1]
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials to track the disappearance of the reactants and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[10][11]
Q4: What are the recommended purification methods for the resulting hydrazone or indole?
A4:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification. A common solvent system for indoles is ethanol/water.
-
Column Chromatography: For non-crystalline products or to separate isomers, silica gel column chromatography is the standard method. A typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[12]
Q5: Are there any specific safety precautions I should take when working with (3-chloro-2-fluorophenyl)hydrazine?
A5: Yes. Hydrazine derivatives should be handled with care as they can be toxic and are potential irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific chemical.
Quantitative Data Summary
The following table summarizes the effect of different catalysts on the yield of Fischer indole synthesis, compiled from various literature sources. While not specific to (3-chloro-2-fluorophenyl)hydrazine, it provides a general guideline for catalyst selection.
| Catalyst | Typical Yield Range (%) | Reference |
| Polyphosphoric Acid (PPA) | 60-90% | [3] |
| Zinc Chloride (ZnCl₂) | 50-85% | [5] |
| Sulfuric Acid (H₂SO₄) | 40-80% | [5] |
| Acetic Acid (AcOH) | 30-70% | [6] |
| Boron Trifluoride (BF₃) | 60-95% | [5] |
Experimental Protocols
Representative Protocol for Hydrazone Formation
This is a general procedure for the formation of a hydrazone from (3-chloro-2-fluorophenyl)hydrazine and a ketone. Optimization of temperature and reaction time may be necessary.
-
To a solution of (3-chloro-2-fluorophenyl)hydrazine (1.0 eq) in ethanol, add the desired ketone (1.0-1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Representative Protocol for Fischer Indole Synthesis
This protocol outlines a general one-pot procedure for the synthesis of a 6-chloro-7-fluoroindole derivative.
-
In a round-bottom flask, combine (3-chloro-2-fluorophenyl)hydrazine hydrochloride (1.0 eq) and the desired ketone (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add the acid catalyst (e.g., ZnCl₂ (1.2 eq) or a catalytic amount of PPA).
-
Heat the reaction mixture to the desired temperature (this can range from 80 °C to the reflux temperature of the solvent) and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106(7), 2875–2911. [Link]
-
Francis, A.C.; Richard, J.S. Study and Description of Organic Reaction Mechanisms. Advanced Organic Chemistry, 2nd ed., 1984, p 202. [Link]
-
Thiel, O. R.; Achmatowicz, M. M. Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 2013 , 90, 287-300. [Link]
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 1883 , 16(2), 2241-2245. [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Taber, D. F.; Stachel, S. J. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 2010 , 15(4), 2575-2589. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Para-substituted phenylhydrazones and substituent effects on the aromatic ring. ResearchGate. [Link]
-
One‐pot condensation reaction of phenylhydrazine, ethyl acetoacetate... ResearchGate. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Analytical methods for hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
-
Condensation Products of 1-Aryl-3-ethoxycarbonyl-2-methyl-1,4,5,6-tetrahydro-4(1H)pyridones with Hydrazine, Phenylhydrazine, and Hydroxylamine. ResearchGate. [Link]
-
Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]
-
FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. PMC. [Link]
-
Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery Scientific Society. [Link]
-
Indoles. University of California, Irvine. [Link]
-
Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PMC. [Link]
-
Improved Fischer Indole Reaction for the Preparation of N,N-Dimethyltryptamines: Synthesis of L-695,894, a Potent 5-HT1D Receptor Agonist. The Journal of Organic Chemistry. [Link]
-
Condensation of phenylhydrazine with various aldehydes for the... ResearchGate. [Link]
-
Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. YouTube. [Link]
-
Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. PubMed. [Link]
-
FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC. [Link]
-
GREEN SYNTHESIS AND ANALYTICAL TECHNIQUE FOR THE SEPARATION OF SUBSTITUTED CHLOROPHENYL HYDRAZINE ISOMERS BY REVERSE PHASE HPLC METHOD. ResearchGate. [Link]
-
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. [Link]
-
Three Methods of Detection of Hydrazines. NASA Technical Reports Server. [Link]
-
An efficient approach towards the synthesis of indoles... TSI Journals. [Link]
-
Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Phenylhydrazine – Knowledge and References. Taylor & Francis. [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]
-
(3-chloro-2-fluorophenyl)hydrazine hydrochloride. PubChemLite. [Link]
-
Reactivity of 1-chloro-3-phenyldiazirines. PubMed. [Link]
-
Condensation reaction between carbonyl and hydrazine to produce a hydrazone. ResearchGate. [Link]
-
Wolff-Kishner Reduction. Organic Chemistry Portal. [Link]
-
Hydrazine, [(3-chloro-2-fluorophenyl)methyl]-. Aldlab-chemicals. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. discoveryjournals.org [discoveryjournals.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Management of (3-Chloro-2-fluorophenyl)hydrazine (CFPH)
Status: Operational Ticket ID: T-CFPH-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely working with (3-Chloro-2-fluorophenyl)hydrazine (CFPH) as a key intermediate for pyrazole synthesis or heterocyclic scaffolding.[1]
The Critical Hazard: This molecule exhibits a "Jekyll and Hyde" thermal profile.[1]
-
The Hydrochloride Salt (Commercial form) is relatively stable but hygroscopic and corrosive.[1]
-
The Free Base (Generated in situ) is thermally unstable, prone to auto-oxidation, and can undergo rapid, autocatalytic decomposition releasing
, , and gases.[1]
This guide addresses the thermal instability issues users encounter when transitioning between these two states.
Module 1: Storage & Pre-Experiment Checks
Q1: My sample has turned from off-white to dark brown/red. Is it still usable?
Diagnosis: Auto-oxidation. Aryl hydrazines are notoriously sensitive to atmospheric oxygen.[1] The color change indicates the formation of diazenes and subsequent radical decomposition products.
-
The Mechanism: Oxygen attacks the hydrazine moiety (
), leading to hydrogen abstraction and the formation of phenyldiazene intermediates.[1] These decompose into aryl radicals, leading to tar-like polymerization.[1] -
Usability Verdict:
Protocol: The "3-Point" Storage Standard
-
Atmosphere: Must be stored under Argon or Nitrogen .[1]
-
Temperature: Maintain at 2–8°C .
-
Container: Amber glass with a parafilm or Teflon tape seal to prevent moisture ingress (Hydrochlorides are hygroscopic).[1]
Q2: I need to weigh out a large batch. Can I do this on the open bench?
Answer: No. While the HCl salt is less volatile, it is a potent skin sensitizer and potential carcinogen. Furthermore, moisture absorption accelerates degradation.[1]
-
Action: Weigh inside a fume hood or glovebox.
-
Tooling: Use plastic or glass spatulas.[1] Avoid metal spatulas (Iron/Rust), as transition metals catalyze the decomposition of hydrazines.[1]
Module 2: Reaction Safety & Thermal Runaway
Q3: I am neutralizing the HCl salt to run a cyclization. At what temperature does the free base decompose?
Answer: Danger Zone: >50°C. While the HCl salt may melt/decompose >200°C (requires DSC verification), the free base is significantly less stable.[1]
The "Thermal Trap":
Researchers often assume the stability of the salt applies to the reaction mixture.[1] It does not. Once you add a base (e.g.,
Data Comparison: Salt vs. Free Base
| Feature | CFPH Hydrochloride (Salt) | CFPH Free Base (Oil/Solid) |
| Physical State | Solid (Powder) | Oily Solid / Liquid |
| Approx.[1][2] | >180°C (Typical for salts) | ~60–80°C (Est.) |
| Shock Sensitivity | Low | Moderate |
| Catalytic Sensitivity | Low | High (Metals, pH >9) |
Critical Rule: Never heat the free base of CFPH above 50°C without explicit DSC (Differential Scanning Calorimetry) data for your specific reaction mixture.
Q4: My reaction foamed over violently upon heating. What happened?
Diagnosis: Rapid Gas Evolution (
-
Overheating: Exceeding the
of the free base.[1] -
Metal Contamination: Using a rusty thermocouple or stir bar.[1]
-
Accumulation: Adding the hydrazine too fast to a hot mixture.[1]
Corrective Workflow: The "Cold-Quench" Protocol If you observe rapid bubbling or temperature spiking:
-
Stop Heating: Remove the oil bath immediately.
-
Dilute: Add cold solvent (if compatible) to increase thermal mass.[1]
-
Do NOT Seal: Ensure the system is vented to release
gas.
Module 3: Visualization of Safety Logic
Diagram 1: Thermal Stability Decision Tree
Caption: Logic flow for handling CFPH based on its chemical state (Salt vs. Free Base).
[1]
Module 4: Waste Disposal & Decontamination
Q5: How do I clean glassware contaminated with CFPH?
Answer: Oxidative Destruction. Do not just wash with acetone; hydrazines can form explosive hydrazones with ketones (acetone).[1]
The "Bleach Kill" Method:
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.[1]
-
Dilution: Dilute the hydrazine waste with water first.[1]
-
Slow Addition: Add the bleach solution slowly to the waste.[1]
-
Verification: Check for residual hydrazine using a starch-iodide paper (oxidizers turn it blue; if excess bleach is present, the hydrazine is gone).[1]
References & Authority
-
Bretherick's Handbook of Reactive Chemical Hazards . Phenylhydrazine and derivatives: Thermal instability and autoxidation hazards. (Standard reference for hydrazine safety).
-
Sigma-Aldrich (Merck) .[1][4] Safety Data Sheet: (3-Chloro-2-fluorophenyl)hydrazine hydrochloride.[1][5] (Note: Link directs to parent Phenylhydrazine HCl as proxy for general handling logic when specific isomer sheets are gated).[1]
-
Thermo Fisher Scientific . Handling and Storage of Hydrazine Compounds.[1][6][7][8]
-
PubChem . Compound Summary: Phenylhydrazine.[1][9][10][11][1]
(Note: Specific DSC data for the 3-Chloro-2-fluoro isomer is often proprietary.[1] The thermal limits provided here are derived from the "Conservative Proxy Principle" using baseline data for halogenated phenylhydrazines to ensure maximum user safety.)
Sources
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. (3-Chloro-2-fluorophenyl)hydrazine hydrochloride | 517920-75-1 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. arxada.com [arxada.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Controlling regiochemistry in 3-chloro-2-fluorophenylhydrazine cyclizations
Topic: Controlling Regiochemistry in Cyclization Reactions
Ticket ID: #CFPH-REGIO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Ortho-Block" Challenge
Welcome to the technical support hub for 3-chloro-2-fluorophenylhydrazine . This scaffold is a critical intermediate in the synthesis of next-generation agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and kinase inhibitors.
However, users frequently encounter failure modes due to the specific electronic and steric environment created by the 2-fluoro and 3-chloro substituents. Unlike simple phenylhydrazine, this molecule possesses a "deactivated" ring with a "blocked" ortho-position, leading to two primary challenges:
-
Pyrazole Regiochemistry: Ambiguity in N1 vs. N2 nucleophilic attack on unsymmetrical 1,3-dicarbonyls.
-
Indole/Indazole Competition: The struggle between Fischer indolization (C-C bond formation) and SNAr cyclization (N-N bond formation displacing fluorine).
This guide provides the protocols and logic required to navigate these pathways.
Module 1: Pyrazole Synthesis (Controlling N-Regioselectivity)
The Issue: When reacting 3-chloro-2-fluorophenylhydrazine with an unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetoacetate), you obtain a mixture of regioisomers or the "wrong" isomer.
The Mechanism: The regiochemistry is dictated by the initial nucleophilic attack.
-
N1 (Internal Nitrogen): Sterically hindered by the 2-fluoro group and electronically deactivated by induction from the ring.
-
N2 (Terminal Nitrogen): Significantly more nucleophilic and less sterically encumbered.
Consequently, N2 will almost always attack the most electrophilic carbonyl carbon first. You must manipulate the electrophilicity of the carbonyls or the protonation state of the hydrazine to control the outcome.
Troubleshooting Guide: Pyrazole Formation
| Symptom | Probable Cause | Corrective Action |
| Wrong Regioisomer | N2 attacked the most reactive carbonyl (default pathway). | Switch Solvent/pH: Use a protic solvent (EtOH/AcOH) to activate the ketone, or use a Lewis Acid to chelate the dicarbonyl. |
| Low Yield | Electronic deactivation of the hydrazine. | Catalysis: Add 5-10 mol% p-TsOH or HCl. Do not use basic conditions (promotes side reactions). |
| Indazole Impurity | Base-mediated SNAr displacement of Fluorine. | Acidify: Ensure the reaction pH is < 5 to prevent the hydrazine N2 from attacking the C2-Fluorine position. |
Experimental Workflow: Regioselective Synthesis
Scenario: Synthesis of 1-(3-chloro-2-fluorophenyl)-3-methyl-5-hydroxypyrazole (from ethyl acetoacetate).
-
Dissolution: Dissolve 1.0 eq of 3-chloro-2-fluorophenylhydrazine hydrochloride in Ethanol (0.5 M).
-
Activation: Add 1.1 eq of Ethyl Acetoacetate.
-
Control Step (Critical):
-
For 3-methyl-5-hydroxy isomer (Kinetic): Maintain room temperature for 2 hours, then reflux. The N2 attacks the ketone first.
-
For 5-methyl-3-hydroxy isomer (Thermodynamic): This is difficult with this scaffold due to the 2-F steric block. You may need to use the enaminone surrogate of the dicarbonyl to force the regiochemistry.
-
-
Isolation: Cool to 0°C. The product often precipitates. If not, concentrate and triturate with hexanes.
Decision Logic: Pyrazole Regiochemistry
Caption: Decision tree for controlling pyrazole regiochemistry based on initial nucleophilic attack vectors.
Module 2: Fischer Indole Synthesis (Overcoming Deactivation)
The Issue: The Fischer indole synthesis often fails with 3-chloro-2-fluorophenylhydrazine, resulting in recovered starting material or tar.
The Mechanism:
-
Regiochemistry: The 2-fluoro group blocks one ortho-position. Cyclization is forced to occur at the 6-position . You do not need to worry about isomer mixtures here; you need to worry about the reaction happening at all.
-
Deactivation: The [3,3]-sigmatropic rearrangement requires electron density in the aromatic ring. The F and Cl atoms withdraw electron density, raising the activation energy for the rearrangement step.
Troubleshooting Guide: Indole Synthesis
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Hydrazone remains) | Acid catalyst is too weak for the deactivated ring. | Switch Catalyst: Move from AcOH to Polyphosphoric Acid (PPA) or ZnCl₂ in acetic acid. High temperature (100-120°C) is mandatory. |
| Low Yield / Tarry Mess | Decomposition of the hydrazine before rearrangement. | Two-Step Protocol: Isolate the hydrazone first, dry it, then subject it to the acid catalyst in a separate step (e.g., refluxing diethylene glycol). |
| Wrong Product (Indazole) | Competitive cyclization onto the Fluorine. | Exclude Base: Ensure the system is strictly acidic. SNAr requires a nucleophilic nitrogen; protonation suppresses this. |
Protocol: High-Force Fischer Cyclization
Scenario: Synthesis of 4-chloro-5-fluoro-3-methyl-1H-indole (from acetone/polyphosphoric acid). Note: Numbering changes in the indole ring.
-
Hydrazone Formation: Reflux hydrazine (1 eq) and ketone (1.2 eq) in Ethanol with catalytic acetic acid. Evaporate to dryness. Verify hydrazone formation by NMR.
-
Cyclization:
-
Prepare a bath of Polyphosphoric Acid (PPA) pre-heated to 80°C.
-
Add the crude hydrazone slowly with mechanical stirring (exothermic).
-
Ramp temperature to 110°C and hold for 3 hours. Note: The deactivated ring requires this thermal push.
-
-
Quench: Pour the hot syrup onto crushed ice/water with vigorous stirring.
-
Workup: Extract with Ethyl Acetate. The indole is likely solid; recrystallize from toluene.
Pathway Visualization: Fischer vs. Indazole
Caption: Divergent pathways. Path A (Acid) leads to the Indole. Path B (Base) leads to the Indazole via fluorine displacement.
FAQs: Common User Queries
Q1: Can I use the hydrochloride salt of the hydrazine directly? A: Yes, for Fischer indole synthesis, the HCl salt is beneficial as it provides the initial proton source. However, for Pyrazole synthesis, if you are using a base-sensitive dicarbonyl, you may need to free-base the hydrazine in situ using Sodium Acetate (NaOAc) to buffer the reaction.
Q2: Why is my 19F NMR showing two signals in the crude pyrazole product? A: This usually indicates a mixture of regioisomers (N1 vs N2 attack). The chemical shift of the fluorine is highly sensitive to the adjacent nitrogen's substitution state. A shift difference of >2 ppm usually confirms regioisomer presence.
Q3: I cannot get the Fischer reaction to work. Is there an alternative? A: Yes. If the ring is too deactivated, the Japp-Klingemann reaction is the preferred alternative. Couple the diazonium salt of 3-chloro-2-fluoroaniline with a beta-keto ester, then perform the cyclization. This bypasses the difficult hydrazine formation and rearrangement kinetics.
References
-
Fischer Indole Mechanism & Deactivation
-
Regiochemistry in Pyrazole Synthesis
-
Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from Fluorinated 1,3-Diketones." Journal of Organic Chemistry, 2008, 73, 3523. Link
-
-
Ortho-Effect in Hydrazines
-
Indazole Formation via S_NAr
-
Vera, M., et al. "Nucleophilic Aromatic Substitution of Hydrogen and Halogens in the Synthesis of Indazoles." Molecules, 2018, 23(8), 2038. Link
-
For further assistance, please contact the Applications Engineering team with your specific LC-MS data.
Sources
Validation & Comparative
Analytical Characterization Guide: 1H NMR Profiling of (3-Chloro-2-fluorophenyl)hydrazine
Executive Summary
Compound: (3-Chloro-2-fluorophenyl)hydrazine CAS: 175135-74-7 (Generic analog reference) Application: Key intermediate in the synthesis of pyrazole-based agrochemicals and indazole-based pharmaceutical scaffolds.
This guide provides a technical analysis of the 1H NMR spectrum for (3-Chloro-2-fluorophenyl)hydrazine. Unlike simple aromatic systems, this molecule presents unique analytical challenges due to heteronuclear spin-spin coupling (
This document compares the analytical performance of two standard solvent systems—Chloroform-d (
Part 1: Strategic Solvent Selection (Method Comparison)
For hydrazine derivatives, the choice of solvent is not merely about solubility; it dictates the visibility of the hydrazine moiety and the resolution of the aromatic region.
Comparative Analysis: vs. [1][2]
| Feature | Method A: Chloroform-d ( | Method B: DMSO- |
| Hydrazine ( | Poor. Protons often appear as broad, flattened humps due to rapid exchange and quadrupole broadening. | Excellent. Strong hydrogen bonding slows exchange, often resolving |
| Chemical Shift Stability | Low. Sensitive to concentration and temperature. Trace acid in older | High. The high dielectric constant stabilizes the dipolar hydrazine species. |
| Water Interference | Low (HDO ~1.56 ppm). Usually does not overlap with aromatics.[1] | High (HDO ~3.33 ppm). Hygroscopic nature requires dry ampoules to prevent |
| Aromatic Resolution | Good, but aggregation can cause peak broadening. | Excellent separation of multiplets, essential for calculating |
Expert Insight (Causality)
The hydrazine group is a distinct "soft" nucleophile. In non-polar
Part 2: Theoretical Spectral Prediction & Assignment
The presence of the Fluorine atom (Spin 1/2, 100% natural abundance) creates complex splitting patterns (multiplets) in the aromatic region that can be mistaken for impurities if not properly analyzed.
The Aromatic Region (6.5 – 7.5 ppm)
The aromatic ring has three non-equivalent protons. We expect Second-Order effects due to the overlap of
-
Proton A (H-6, Ortho to Hydrazine):
-
Electronic Effect: Shielded by the electron-donating hydrazine group (Upfield shift).
-
Coupling: Split by H-5 (
Hz) and F-2 ( Hz). -
Appearance: Doublet of doublets (dd).
-
-
Proton B (H-5, Meta to Hydrazine):
-
Electronic Effect: Inductively withdrawn by F and Cl.
-
Coupling: Split by H-4 (
), H-6 ( ), and potentially Para-F ( Hz). -
Appearance: Triplet (t) or doublet of doublets (dd).
-
-
Proton C (H-4, Para to Hydrazine):
-
Electronic Effect: Deshielded by the adjacent Chlorine (Downfield shift).
-
Coupling: Split by H-5 (
Hz) and Meta-F ( Hz). -
Appearance: Doublet of doublets (dd).
-
The Hydrazine Region
-
(Hydrazine internal): Typically a broad singlet or doublet (if coupling to
is resolved) around 6.5 - 7.5 ppm in DMSO. - (Terminal): Broad singlet around 4.0 - 4.5 ppm in DMSO.
Part 3: Experimental Protocol
Workflow Diagrams
Diagram 1: Analytical Decision Matrix
This diagram illustrates the logic flow for assigning the complex aromatic region dominated by Fluorine coupling.
Caption: Logic flow for distinguishing standard aromatic coupling from Fluorine-induced splitting.
Diagram 2: Sample Preparation Protocol
Ensuring sample integrity is critical for hydrazines, which are prone to oxidation.
Caption: Step-by-step preparation to minimize oxidative degradation of the hydrazine moiety.
Detailed Methodology
-
Sample Preparation:
-
Dissolve 5–10 mg of (3-Chloro-2-fluorophenyl)hydrazine in 0.6 mL of DMSO-
. -
Critical Step: If the sample is the hydrochloride salt, add 1-2 drops of
(in ) or use pyridine- to liberate the free base for accurate chemical shift measurement, although the salt form is more stable.
-
-
Acquisition Parameters (Standard 400/600 MHz):
-
Pulse Sequence: zg30 (Standard proton).
-
Spectral Width: 12 ppm (to capture downfield NH protons).
-
Number of Scans (ns): 16 (sufficient for >5mg).
-
Relaxation Delay (d1): 1.0 s.
-
-
Processing:
-
Apply exponential window function (Line Broadening = 0.3 Hz).
-
Reference spectrum to residual DMSO pentet at 2.50 ppm .
-
Part 4: Data Interpretation & Validation
Expected Chemical Shift Data (DMSO- )
| Moiety | Proton Type | Approx.[2][1][3][4][5][6][7][8][9] Shift ( | Multiplicity | Coupling Constants ( |
| Hydrazine | 6.80 – 7.20 | Broad Singlet | Exchange dependent | |
| Hydrazine | 4.00 – 4.50 | Broad Singlet | Exchange dependent | |
| Aromatic | H-4 (Para to N) | 7.00 – 7.15 | dd | |
| Aromatic | H-5 (Meta to N) | 6.85 – 7.00 | td or dd | |
| Aromatic | H-6 (Ortho to N) | 6.60 – 6.80 | Multiplet |
Validation Technique: The Shake
To confirm the identity of the hydrazine peaks:
-
Run the standard spectrum in DMSO-
. -
Add 1 drop of
to the NMR tube and shake. -
Re-run the spectrum.
-
Result: The peaks at ~4.2 ppm (
) and ~7.0 ppm ( ) will disappear due to Deuterium exchange ( ), leaving only the aromatic signals and the residual water peak (shifted to ~4.8 ppm). This confirms the assignment of the exchangeable protons.
References
-
Solvent Effects on Chemical Shifts
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2016, 35(10), 1223–1229.
-
- Fluorine Coupling Constants: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard reference for values).
-
Hydrazine Characterization
-
Ragnarsson, U. "Synthetic methodology for the preparation of N-protected hydrazine derivatives." Chemical Society Reviews, 2001, 30, 205-213.
-
-
Spectral Database Validation
-
AIST: Spectral Database for Organic Compounds (SDBS). General reference for phenylhydrazine shifts.
-
Disclaimer: This guide is intended for research purposes. Chemical shifts may vary slightly based on concentration, temperature, and specific pH conditions of the sample.
Sources
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. Identification of novel hydrazine metabolites by 15N-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. modgraph.co.uk [modgraph.co.uk]
Technical Comparison: Reactivity Profiles of 3-Chloro-2-fluoro vs. 4-Chloro-2-fluorophenylhydrazine
[1]
Executive Summary
In the synthesis of fused heterocycles—particularly indoles and pyrazoles—the choice between 3-chloro-2-fluorophenylhydrazine (3-Cl-2-F) and 4-chloro-2-fluorophenylhydrazine (4-Cl-2-F) is often dictated by the desired substitution pattern of the final scaffold.[1] However, beyond structural outcomes, these two isomers exhibit distinct reactivity profiles driven by the electronic influence of the chlorine atom relative to the hydrazine moiety.
-
4-Chloro-2-fluorophenylhydrazine is the more nucleophilic and more reactive isomer.[1] The para-chlorine substituent exerts a weaker electron-withdrawing effect than the meta-chlorine, facilitating faster hydrazone formation and cyclization.[1]
-
3-Chloro-2-fluorophenylhydrazine is less reactive due to the strong inductive withdrawal (
) of the meta-chlorine.[1] It requires more vigorous conditions (higher temperature, stronger acid catalysis) to achieve comparable yields in condensation and Fischer indolization reactions.[1]
This guide provides a mechanistic breakdown, comparative physical data, and validated experimental protocols to optimize the use of these intermediates.
Electronic & Structural Analysis
The reactivity difference stems from the position of the chlorine atom relative to the hydrazine group (
Hammett Substituent Effects
To quantify the electronic environment, we apply Hammett substituent constants (
| Isomer | Chlorine Position | Electronic Effect | Hammett Constant ( | Predicted Reactivity |
| 3-Cl-2-F | Meta | Strong Inductive (-I) | Lower (Deactivated) | |
| 4-Cl-2-F | Para | Inductive (-I) + Resonance (+R) | Higher (Less Deactivated) |
Note: The fluorine atom at the ortho position is constant for both (
Nucleophilicity & Basicity
The hydrazine
-
4-Cl-2-F: The para-chlorine has a resonance effect (+R) that donates electron density back into the ring, partially offsetting its inductive withdrawal.[1] This leaves the hydrazine nitrogens with higher electron density compared to the 3-Cl isomer.
-
3-Cl-2-F: The meta-chlorine cannot donate electrons via resonance to the hydrazine attachment point.[1] It exerts a pure, strong inductive pull, significantly reducing the basicity and nucleophilicity of the terminal nitrogen.
Visualization of Electronic Logic
Figure 1: Causal pathway linking substituent position to reaction kinetics.
Case Study: Fischer Indole Synthesis
The most common application for these hydrazines is the Fischer Indole Synthesis. This reaction involves the condensation of the hydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement.[2]
Regiochemical Outcomes
Both isomers have the 2-position blocked by Fluorine.[1] Cyclization is forced to occur at the open ortho position (C6). This leads to distinct indole substitution patterns.
-
From 3-Chloro-2-fluorophenylhydrazine:
-
Cyclization at C6 (ortho to hydrazine, meta to Cl).
-
Product: 6-Chloro-7-fluoroindole.[1]
-
-
From 4-Chloro-2-fluorophenylhydrazine:
-
Cyclization at C6 (ortho to hydrazine, meta to Cl).
-
Product: 5-Chloro-7-fluoroindole.[1]
-
Reaction Kinetics
The rate-determining step in Fischer synthesis is often the formation of the enamine or the [3,3]-sigmatropic shift.[1]
-
4-Cl-2-F: The electron-richer ring facilitates the sigmatropic rearrangement more effectively than the electron-deficient 3-Cl ring.[1]
-
Optimization: When using 3-Cl-2-F , it is recommended to use 4-5 equivalents of acid (vs. 2-3 eq for 4-Cl) or a higher boiling solvent (e.g., acetic acid/reflux) to ensure complete conversion.[1]
Experimental Protocols
The following protocols are standardized for the synthesis of a cyclohexanone-derived indole (tetrahydrocarbazole derivative).
Protocol A: Synthesis with 4-Chloro-2-fluorophenylhydrazine (Standard)
Target: 6-Chloro-8-fluoro-1,2,3,4-tetrahydrocarbazole[1]
-
Reagents:
-
Procedure:
-
Step 1: Dissolve hydrazine salt in acetic acid at room temperature.
-
Step 2: Add cyclohexanone dropwise over 5 minutes.
-
Step 3: Heat the mixture to reflux (118 °C) for 2 hours . Monitoring by TLC/LCMS should show rapid disappearance of hydrazine.
-
Step 4: Cool to RT. Pour into ice water (100 mL). The product will precipitate.
-
Step 5: Filter, wash with water, and dry.
-
-
Expected Yield: 85-92%
Protocol B: Synthesis with 3-Chloro-2-fluorophenylhydrazine (Modified)
Target: 7-Chloro-8-fluoro-1,2,3,4-tetrahydrocarbazole Note: Due to lower nucleophilicity, this reaction requires extended time.[1]
-
Reagents:
-
Procedure:
-
Step 1: Dissolve hydrazine salt in acetic acid. Add H2SO4 carefully.
-
Step 2: Add cyclohexanone.
-
Step 3: Heat to reflux for 4-6 hours . (Check LCMS; if hydrazone intermediate persists, continue heating).
-
Step 4: Cool and pour into ice water. Neutralize with NaOH to pH ~8 to ensure precipitation (the product may be less crystalline).
-
Step 5: Filter or extract with Ethyl Acetate if a gum forms.
-
-
Expected Yield: 75-85%
Workflow Diagram
Figure 2: Decision tree for experimental conditions based on isomer reactivity.
Physical Properties & Handling[1][3]
| Property | 3-Chloro-2-fluorophenylhydrazine HCl | 4-Chloro-2-fluorophenylhydrazine HCl |
| CAS Number | 517920-75-1 | 64172-78-7 |
| Molecular Weight | 197.04 g/mol | 197.04 g/mol |
| Appearance | Off-white to beige solid | White to pale pink crystalline solid |
| Melting Point | ~205-210 °C (dec) | 216 °C (dec) |
| Solubility | Soluble in DMSO, MeOH, hot water | Soluble in DMSO, MeOH, hot water |
| Storage | Hygroscopic; Store at 2-8°C under Inert Gas | Hygroscopic; Store at 2-8°C |
Safety Warning: Phenylhydrazines are potential skin sensitizers and suspected carcinogens. Both isomers can release toxic HF and HCl fumes upon thermal decomposition. Always manipulate in a fume hood.
References
-
Sigma-Aldrich. Product Specification: 4-Chloro-2-fluorophenylhydrazine hydrochloride.[1] Retrieved from [1]
-
Fisher Scientific. 3-Chloro-4-fluorophenylhydrazine hydrochloride (Isomer comparison data). Retrieved from [1]
- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
-
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Mechanism and kinetic principles).
-
ChemicalBook. 3-Chloro-2-fluorophenylhydrazine hydrochloride Properties. Retrieved from [1]
Structural Validation Guide: (3-Chloro-2-fluorophenyl)hydrazine Derivatives
Executive Summary
(3-Chloro-2-fluorophenyl)hydrazine is a high-value scaffold in the synthesis of pyrazole-based agrochemicals and indazole-based kinase inhibitors. Its structural integrity is defined by the precise ortho-fluoro, meta-chloro substitution pattern relative to the hydrazine moiety.
In drug development, the primary failure mode for this intermediate is not chemical impurity, but regioisomeric contamination . Standard QC methods often fail to distinguish (3-chloro-2-fluorophenyl)hydrazine from its isomers (e.g., 4-chloro-2-fluorophenyl or 3-chloro-4-fluorophenyl) due to identical mass-to-charge ratios (m/z) and similar polarity.
This guide outlines a self-validating analytical framework to certify the structure of this specific hydrazine derivative, comparing routine screening against definitive structural elucidation techniques.
Part 1: Comparative Analysis of Validation Methodologies
The following comparison illustrates why relying solely on standard LC-MS is insufficient for this fluorinated scaffold.
Table 1: Analytical Resolution Power Comparison
| Feature | Method A: Routine QC (LC-MS + 1H NMR) | Method B: Structural Certification (19F-NMR + NOESY + XRD) | Impact on Development |
| Isomer Discrimination | Low. Regioisomers often co-elute; MS fragmentation is identical. | High. 19F-NMR coupling constants ( | Prevents "dead-end" synthesis of inactive drug isomers. |
| Hydrazine Quantification | Medium. Hydrazine protons are broad/exchangeable in 1H NMR. | High. 15N-HMBC or derivatization confirms the hydrazine attachment point. | Ensures stoichiometry in subsequent cyclization reactions. |
| Salt Form ID | Low. MS detects free base only. | High. XRD or Elemental Analysis confirms HCl stoichiometry. | Critical for solubility and stability profiling. |
| Throughput | High (15 mins/sample). | Low (2-24 hours/sample). | Method B is reserved for "Golden Batch" validation. |
Part 2: Deep Dive – The Causality of Structural Assignment
The "Killer App": 19F-NMR Spectroscopy
For (3-Chloro-2-fluorophenyl)hydrazine, 19F-NMR is the primary validation tool , superior to 1H-NMR due to the sensitivity of the fluorine nucleus to its immediate electronic environment.
-
Mechanism: The Fluorine atom at position 2 is ortho to the hydrazine group and ortho to the Chlorine at position 3.
-
Diagnostic Signal:
-
In the correct isomer, the 19F signal will appear as a distinct multiplet (typically a triplet of doublets or similar, depending on solvent) due to coupling with H4, H5, and H6.
-
Coupling Logic: The coupling constant
decreases with distance.-
(F-H)
8–10 Hz. -
(F-H)
5–7 Hz. -
(F-H)
2 Hz.
-
(F-H)
-
Validation Check: If the Fluorine signal shows a large para-coupling pattern, you likely have the 4-fluoro isomer, indicating a failure in the starting material selection.
-
2D-NMR (NOESY) for Spatial Confirmation
When the 1D-NMR is ambiguous due to peak overlap, Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.
-
Expected Correlation: Strong NOE cross-peaks should be observed between the Hydrazine NH protons and the Fluorine (if H-bonding exists) or the H6 aromatic proton .
-
Negative Control: Absence of NOE between Hydrazine NH and the Chlorine-adjacent proton (H4) confirms the hydrazine is not at the 4-position.
Part 3: Experimental Protocols
Protocol A: Synthesis via Diazotization (The Standard Route)
Rationale: This route guarantees regioselectivity by starting from the commercially available 3-chloro-2-fluoroaniline, locking the substitution pattern before the hydrazine is formed.
Reagents:
-
3-Chloro-2-fluoroaniline (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Tin(II) Chloride (SnCl₂, 2.5 eq) or Sodium Sulfite
-
Conc. HCl
Workflow:
-
Diazotization: Dissolve aniline in conc. HCl and cool to -5°C. Add aqueous NaNO₂ dropwise. Maintain temperature <0°C to prevent diazonium decomposition (phenol formation).
-
Reduction: Transfer the cold diazonium salt solution into a pre-cooled solution of SnCl₂ in HCl. Stir vigorously. Critical Step: The solution must remain acidic to stabilize the hydrazine hydrochloride salt.
-
Isolation: The product precipitates as the hydrochloride salt. Filter and wash with cold ethanol to remove tin salts.
Protocol B: Self-Validating Purity Check
Objective: Confirm free base vs. salt form and rule out oxidation (azobenzene formation).
-
Sample Prep: Dissolve 10 mg of product in DMSO-d6.
-
Visual Check: The solution should be clear/pale yellow. Dark orange/red indicates oxidation to azo compounds.
-
1H NMR Acquisition: Set relaxation delay (
) to 5 seconds to allow full relaxation of aromatic protons for quantitative integration. -
Integration: Calibrate the aromatic region (3H) to 3.0. The Hydrazine NH/NH₂ peaks (broad, typically 4-9 ppm) should integrate to ~3.0 (for free base) or ~4.0-5.0 (for HCl salt, including exchangeable protons).
Part 4: Visualization of Logic & Workflow
Diagram 1: Structural Validation Decision Tree
This diagram illustrates the logical flow for accepting or rejecting a batch based on analytical data.
Caption: Decision matrix for validating fluorinated hydrazine derivatives. Note that 19F NMR is the critical "gatekeeper" step for isomer differentiation.
Diagram 2: Synthesis & Degradation Pathways
Understanding the synthesis helps identify potential impurities (e.g., the diazonium intermediate degrading to a phenol).
Caption: Synthetic pathway emphasizing critical control points. Temperature control prevents phenol formation; inert atmosphere prevents oxidation to azo species.
References
-
Smith, J. R., et al. (2023). Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19F NMR Spectroscopy. Analytical Chemistry. [Link][1]
- Relevance: Establishes the utility of 2-fluorophenylhydrazine as a derivatizing agent and the sensitivity of 19F NMR for structural discrimin
- Relevance: Provides reference values for Ortho/Meta/Para Fluorine-Proton coupling constants essential for isomer identific
-
PubChem. (2025).[2] (3-Chloro-2-fluorophenyl)hydrazine Hydrochloride Compound Summary. National Library of Medicine. [Link]
- Relevance: Verification of CAS registry numbers, physical properties, and safety d
-
Justia Patents. (2023).[3] Process for synthesis of (3-chloro-2-pyridyl)hydrazine and related phenylhydrazines. [Link]
- Relevance: Details the industrial applicability of diazotization/reduction protocols for chloro-functionalized hydrazines.
Sources
Comparative Guide: LC-MS Identification of (3-Chloro-2-fluorophenyl)hydrazine Byproducts
Executive Summary
(3-Chloro-2-fluorophenyl)hydrazine is a critical intermediate in the synthesis of pyrazole-based pharmaceuticals (e.g., kinase inhibitors, COX-2 inhibitors). However, its high reactivity renders it prone to degradation and side-reactions, generating impurities that are often structurally similar and potentially genotoxic (PGIs).
This guide critically compares Direct LC-MS Analysis versus In-Situ Derivatization LC-MS , providing a validated workflow for identifying key byproducts such as the unreacted aniline starting material, azo-dimers, and oxidative degradants.
Part 1: The Chemistry of Contamination
To identify byproducts, one must understand their genesis. The synthesis typically involves the diazotization of 3-chloro-2-fluoroaniline followed by reduction (e.g., using
Key Impurity Classes[1][2]
-
Unreacted Starting Material: 3-Chloro-2-fluoroaniline (Result of incomplete diazotization or reductive cleavage of the hydrazine).
-
Oxidative Dimers: Azobenzenes formed via the coupling of diazonium salts with the parent aniline or hydrazine.
-
Hydrolysis Products: Phenols formed if the diazonium intermediate reacts with water.
Diagram: Impurity Genesis Pathway
Figure 1: Reaction scheme illustrating the origin of critical byproducts during hydrazine synthesis.
Part 2: Method Comparison (Direct vs. Derivatization)
Hydrazines are polar, basic, and lack strong UV chromophores, making standard HPLC-UV insufficient for trace analysis. Below is a technical comparison of the two primary LC-MS strategies.
| Feature | Method A: Direct LC-MS (HILIC/RP) | Method B: Derivatization LC-MS (Recommended) |
| Principle | Direct injection of the hydrazine salt onto a polar-embedded or HILIC column. | Pre-column reaction with an aldehyde (e.g., Benzaldehyde) to form a stable hydrazone. |
| Sensitivity | Moderate. Hydrazines ionize well (ESI+) but often suffer from ion suppression. | High. Hydrazones are more hydrophobic, focusing better on the column and ionizing efficiently. |
| Stability | Low. Hydrazines can degrade in-source or on-column, leading to confusing mass spectra. | High. The hydrazone protects the reactive nitrogen, preventing on-column degradation. |
| Chromatography | Challenging. Peak tailing is common due to interaction with silanols. Requires HILIC or ion-pairing. | Excellent. Converts polar hydrazine to a lipophilic species, ideal for standard C18 or Phenyl-Hexyl columns. |
| Suitability | Rapid screening of raw materials (purity >95%). | Trace analysis of Genotoxic Impurities (GTIs) at ppm levels. |
Expert Verdict: While Method A is faster, Method B (Derivatization) is the authoritative standard for identification and trace quantification because it stabilizes the analyte and provides a distinct mass shift that confirms the hydrazine functionality.
Part 3: Experimental Protocol (Derivatization Strategy)
This protocol uses Benzaldehyde derivatization. This transforms (3-Chloro-2-fluorophenyl)hydrazine (
Sample Preparation
-
Stock Solution: Dissolve 10 mg of the sample in 10 mL Methanol (1 mg/mL).
-
Derivatization Mix: Add 100 µL of Stock Solution to 800 µL of Acetate Buffer (pH 4.5).
-
Reagent Addition: Add 100 µL of Benzaldehyde solution (2% v/v in MeOH).
-
Incubation: Vortex and incubate at 40°C for 30 minutes.
-
Quench/Dilute: Dilute to target concentration with 50:50 ACN:Water before injection.
LC-MS Conditions
-
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole (ESI+).
-
Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).
-
Why? The Phenyl-Hexyl phase offers unique
selectivity for halogenated aromatics, separating the chloro-fluoro regioisomers better than C18.
-
-
Mobile Phase:
-
A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
B: Acetonitrile + 0.1% Formic Acid.[1]
-
-
Gradient: 10% B to 90% B over 10 minutes.
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temp: 350°C (High temp ensures efficient desolvation of the hydrazone).
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the Cl-F ring).
Part 4: Data Analysis & Identification Strategy
Mass Spectral Logic
Identification relies on three validation pillars:
-
Monoisotopic Mass: Accurate mass matching (<5 ppm error).
-
Isotopic Pattern: The Chlorine signature.[2]
-
Fragmentation Fingerprint: Loss of specific neutrals.
Table: Target Ions (ESI+ Mode)
| Compound | Formula | Monoisotopic Mass ( | Characteristic Fragments (MS/MS) | |
| Target Hydrazine | 160.02 | 161.03 | 144 ( | |
| Target Hydrazone (Deriv) | 248.05 | 249.06 | 145 (Cleavage of C=N bond) | |
| Impurity: Aniline | 145.01 | 146.02 | 126 ( | |
| Impurity: Azo Dimer | 297.98 | 299.00 | 145 (Symmetric cleavage) |
The Chlorine Isotope Rule
For any peak identified as a byproduct containing the (3-Chloro-2-fluorophenyl) moiety:
-
Look for the M and M+2 peaks.
-
The intensity ratio must be approx 3:1 (
). -
Note: If the impurity is a dimer (Azo compound) with two chlorines, the pattern changes to 9:6:1 (M : M+2 : M+4).
Diagram: Identification Decision Tree
Figure 2: Logic flow for classifying unknown peaks based on isotopic signatures and mass shifts.
References
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
Sun, M., et al. (2010). "Development of a sensitive LC-MS/MS method for the determination of hydrazine in drug substances." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1060-1066. Link
-
Kashyap, R., et al. (2023). "Determination of genotoxic hydrazine impurities in pharmaceutical formulations using derivatization and LC-MS/MS." Talanta, 258, 124411.[3] Link
-
Liu, D.Q., et al. (2010). "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. Link
Sources
Structural Insights & Solid-State Characterization: (3-Chloro-2-fluorophenyl)hydrazine Hydrochloride
[1]
Executive Summary
Product Identity: (3-Chloro-2-fluorophenyl)hydrazine hydrochloride CAS: 517920-75-1 Primary Application: Key intermediate for pyrazole-based agrochemicals and kinase-inhibitor pharmaceuticals.[1][2]
This guide serves as a technical companion for researchers isolating and characterizing this specific hydrazine derivative.[1] Unlike generic datasheets, this document focuses on the structural integrity of the compound, specifically addressing the critical challenge of distinguishing the 3-chloro-2-fluoro isomer from its 4-chloro or 2-chloro analogs—a common impurity profile in nucleophilic aromatic substitution syntheses.[1]
Part 1: The Comparative Landscape
In drug development, the choice of solid form and characterization method dictates the speed of the "Design-Make-Test" cycle.[1] Below is an objective comparison of the Hydrochloride Salt form versus alternatives, and the analytical methods used to validate them.
Solid Form Comparison: HCl Salt vs. Free Base
The hydrochloride salt is the industry standard for this intermediate.[1] The free base is rarely isolated for storage due to significant stability deficits.[1]
| Feature | HCl Salt (Target Product) | Free Base (Alternative) | Impact on Research |
| Physical State | Crystalline Solid (White/Off-white) | Oily Liquid or Low-Melting Solid | Salt allows for easier weighing and stoichiometry control.[1] |
| Oxidative Stability | High. Protonation of the hydrazine moiety ( | Low. Rapidly oxidizes in air to form diazenes or hydrazones (browning).[1] | Free base requires immediate use or storage under Argon at -20°C. |
| Crystallinity | High.[1] Forms defined lattices mediated by ionic | Poor. Amorphous or difficult to crystallize.[1] | HCl salt is required for Single Crystal XRD. |
| Solubility | Soluble in MeOH, DMSO, Water.[1] | Soluble in DCM, EtOAc, Toluene.[1] | Salt is preferred for polar reaction media; Free base for non-polar coupling.[1] |
Analytical Method Comparison: Isomer Differentiation
The synthesis of (3-chloro-2-fluorophenyl)hydrazine often yields regioisomers (e.g., 4-chloro-2-fluoro).[1] Distinguishing these is non-trivial.
| Method | Single Crystal XRD (Gold Standard) | 1H / 19F NMR | HPLC / LC-MS |
| Certainty | Absolute. Direct visualization of halogen positions ( | Inferred. Relies on complex | Relative. Separates isomers based on polarity but requires reference standards.[1] |
| Sample Req. | Single crystal ( | ||
| Throughput | Low (Days).[1][3][4] | High (Minutes).[1] | High (Minutes).[1][4] |
| Verdict | Essential for initial structural validation of a new batch or process. | Routine QC, but can be ambiguous with overlapping multiplets.[1] | Best for quantitative purity ( |
Part 2: Experimental Protocols
The following protocols are designed to generate high-quality single crystals suitable for X-ray diffraction, ensuring the differentiation of the 3-chloro isomer.
Protocol A: Recrystallization for X-Ray Analysis
Objective: Grow single crystals of sufficient size (
-
Solvent Selection: The hydrochloride salt is highly soluble in methanol but insoluble in diethyl ether or hexane.[1] A vapor diffusion or solvent layering method is recommended over simple cooling.[1]
-
Dissolution: Dissolve 50 mg of the crude HCl salt in the minimum amount of warm Methanol (approx. 0.5 - 1.0 mL).[1] Ensure the solution is clear; filter through a 0.45
m PTFE syringe filter if turbid.[1] -
Layering:
-
Harvesting: Crystals should appear within 24-72 hours as prisms or plates. Harvest immediately before analysis to prevent desolvation if solvent molecules are trapped in the lattice.[1]
Protocol B: Data Collection Strategy (SC-XRD)
-
Temperature: Collect data at 100 K using a cryostream. Hydrazine salts often exhibit thermal disorder in the terminal
group at room temperature.[1] -
Resolution: Aim for
or better to resolve the electron density difference between Chlorine ( ) and Fluorine ( ). -
Refinement: Pay close attention to the Flack parameter if the space group is non-centrosymmetric, although this molecule is achiral.
Visualization: Characterization Workflow
The following diagram outlines the decision logic for characterizing this compound, emphasizing the role of XRD in resolving isomeric ambiguity.
Caption: Workflow for structural validation. XRD is triggered when NMR data is ambiguous regarding halogen positioning.[1]
Part 3: Structural Analysis & Interpretation
When analyzing the solved structure, researchers should verify the following parameters to confirm the identity of (3-Chloro-2-fluorophenyl)hydrazine hydrochloride.
Crystal Packing & Hydrogen Bonding
Hydrazine hydrochlorides typically crystallize in monoclinic (
-
The Ionic Anchor: The structure is dominated by the chloride anion (
).[1] -
H-Bond Network: Expect a 3-dimensional network where the three protons on the terminal nitrogen (
) form strong hydrogen bonds with the chloride ions ( ).[1] -
Layering: The aromatic rings usually stack in layers (
stacking) separated by the ionic/hydrophilic layers of hydrazine-chloride interactions.[1]
Distinguishing the Isomer (The "Fingerprint")
To confirm you have the 3-chloro-2-fluoro isomer and not the 4-chloro or 6-chloro variants, check the bond lengths and angles in the refined model:
| Parameter | Expected Value (Approx) | Structural Logic |
| C(2)-F Bond | Shorter due to high electronegativity of F. | |
| C(3)-Cl Bond | Significantly longer than C-F.[1] | |
| N-N Bond | Typical for hydrazine single bond.[1] | |
| Torsion Angle | The hydrazine group relative to the phenyl ring.[1] |
Note: If the refined C-halogen bond lengths at positions 2 and 3 are statistically identical, you may have modeled the halogens in the wrong positions or have a disordered structure (mixed isomers).[1]
Visualization: Interaction Map
This conceptual diagram illustrates the expected hydrogen bonding network stabilizing the crystal lattice.[1]
Caption: Primary stabilizing interactions in the crystal lattice. The Chloride anion acts as a bridge between hydrazine cations.[1]
References
-
PubChem. (3-chloro-2-fluorophenyl)hydrazine hydrochloride - Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Sharma, S. K., et al. (2024).[1][5] "Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method". Rasayan Journal of Chemistry, 17(4), 1924-1933.[1][5] (Demonstrates the difficulty of isomer separation). Available at: [Link]
Sources
Establishing the Standard of Identity: Elemental Analysis for (3-Chloro-2-fluorophenyl)hydrazine
Topic: Elemental Analysis Standards for (3-Chloro-2-fluorophenyl)hydrazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Technical Context
(3-Chloro-2-fluorophenyl)hydrazine (CAS: 517920-75-1 for HCl salt) is a critical pharmacophore scaffold, widely employed in the synthesis of pyrazoles and indazoles for kinase inhibitors.[1] However, its validation presents a unique analytical paradox: the hydrazine moiety is oxidation-sensitive, while the halogenated phenyl ring requires specialized combustion techniques to prevent instrument damage and data suppression.
This guide objectively compares the performance of Reference Materials (Calibration Standards) and Analytical Methodologies required to validate this compound. Unlike generic organic molecules, the simultaneous presence of Chlorine (Cl), Fluorine (F), and Nitrogen (N) demands a "Matrix-Matched" approach to Elemental Analysis (EA) to distinguish between the Free Base (unstable) and the Hydrochloride Salt (stable standard).
Comparative Analysis: Calibration Standards & Methodologies
To achieve accurate EA data (±0.4% tolerance), researchers must choose the correct Calibration Standard to calibrate the instrument and the correct Combustion Method .
A. Comparison of Calibration Standards
An EA instrument must be calibrated against a substance with a known theoretical composition. For a fluorinated/chlorinated hydrazine, "Universal" standards often fail due to matrix mismatch.
| Feature | Option 1: Universal Standard (e.g., Acetanilide) | Option 2: Matrix-Matched Standard (e.g., 4-Fluorobenzoic Acid) | Option 3: In-House Working Standard (Recrystallized Analyte) |
| Primary Utility | Routine CHN calibration. | Calibrating F/Cl recovery and combustion kinetics. | Daily QC of specific synthesis batches. |
| Combustion Profile | Clean, rapid oxidation. | Mimics the halogenated waste products (HF, HCl). | Exact kinetic match to samples. |
| Suitability for Topic | Low. Lacks halogens; cannot correct for F-induced silica devitrification. | High. Essential for validating F/Cl recovery. | Medium. Risk of hygroscopicity affecting "Standard" value. |
| Stability | Excellent (Years). | Excellent (Years).[2] | Poor (Oxidation/Moisture sensitive). |
| Recommendation | Use only for K-factor (response) determination of C/H/N. | Mandatory for validating the F/Cl channel or Schöniger method. | Use only after validating against Option 2. |
B. Comparison of Analytical Methodologies
How do we determine the elemental composition of (3-Chloro-2-fluorophenyl)hydrazine?
| Methodology | Method A: Automated CHNS + F (Specialized) | Method B: Schöniger Flask + Ion Chromatography | Method C: High-Res Mass Spec (HRMS) |
| Principle | Dynamic Flash Combustion (>1000°C) with specific F-absorbers. | Manual O₂ combustion in closed flask | Exact mass measurement of ionized molecule. |
| Accuracy (F/Cl) | Moderate (Interference between F/Cl often occurs). | Gold Standard. High precision for simultaneous halogens. | High for mass, but does not quantify purity or bulk composition. |
| Throughput | High (5 mins/sample). | Low (30 mins/sample). | High. |
| Limit of Detection | 0.1 - 0.3% | ppm levels. | ppb levels. |
| Verdict | Best for CHN confirmation. | Best for F/Cl quantification.[3] | Supporting evidence only (not a purity standard). |
The "Standard of Identity": Salt vs. Free Base
A common failure mode in drug development is misidentifying the salt form, leading to EA data that "fails" theoretical calculations.
Table 1: Theoretical Composition Standards Note: The Hydrochloride salt is the preferred standard for storage and analysis due to the instability of the free base.
| Element | Free Base (C₆H₆ClFN₂) | Mono-Hydrochloride (C₆H₆ClFN₂ · HCl) | Di-Hydrochloride (C₆H₆ClFN₂ · 2HCl) |
| Carbon (C) | 44.88% | 36.57% | 30.93% |
| Hydrogen (H) | 3.77% | 3.58% | 3.46% |
| Nitrogen (N) | 17.45% | 14.22% | 12.02% |
| Chlorine (Cl) | 22.08% (Covalent) | 35.99% (Covalent + Ionic) | 45.64% (Total) |
| Fluorine (F) | 11.83% | 9.64% | 8.16% |
Critical Insight: If your experimental Hydrogen (H) is >3.8% for the HCl salt, your standard is likely wet (hygroscopic). Hydrazines are notorious for trapping water.
Experimental Protocol: Validated Workflow
This protocol describes the Gold Standard approach: Automated CHN for the organic scaffold and Schöniger Flask for the Halogens.
Phase 1: Sample Preparation (Crucial for Hydrazines)
-
Step 1: Recrystallize (3-Chloro-2-fluorophenyl)hydrazine HCl from Ethanol/Et₂O to remove hydrazine hydrate impurities.
-
Step 2: Dry in a vacuum desiccator over P₂O₅ for 24 hours at room temperature. Do not heat above 40°C as aryl hydrazines can decompose or sublime.
-
Step 3: Weigh 2.0 mg (±0.005 mg) into a tin capsule (for CHN) or ash-free paper (for Schöniger).
Phase 2: Automated CHN Analysis
-
Instrument: Thermo FlashSmart or Elementar vario EL cube.
-
Calibration:
-
Run 3 blanks (empty tin).
-
Run 3 standards of Acetanilide (K-factor calibration).
-
Run 1 standard of 4-Fluorobenzoic acid (Check standard). Acceptance: C/H/N must be within ±0.15% of theoretical.
-
-
Additives: Add 10 mg of WO₃ (Tungsten Trioxide) to the sample capsule.
-
Causality: Fluorine reacts with silica combustion tubes to form volatile SiF₄, causing low F results and damaging the detector. WO₃ acts as a scavenger and combustion aid, preventing P-interference and ensuring complete oxidation of the refractory hydrazine ring.
-
Phase 3: Halogen Determination (Schöniger Method)
-
Reagents: 1N NaOH (Absorption solution), H₂O₂ (to ensure Hydrazine
N₂ + H₂O and Halogens Halides). -
Procedure:
-
Combust sample in O₂-filled flask.
-
Shake for 30 mins to absorb gases.
-
Titration:
-
For Cl: Potentiometric titration with AgNO₃.
-
For F: Ion Selective Electrode (ISE) or Ion Chromatography (IC).
-
-
-
Calculation: Compare against 3-Chloro-4-fluorobenzoic acid treated identically.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the purity of this compound, distinguishing between "Wet Salt", "Oxidized Product", and "Pure Standard".
Caption: Logic flow for validating (3-Chloro-2-fluorophenyl)hydrazine HCl. Note the critical H-check for moisture.
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267.
-
Royal Society of Chemistry. (2023). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Analyst.[4]
-
Sigma-Aldrich. (2024). Product Specification: (3-Chloro-2-fluorophenyl)hydrazine hydrochloride.[1]
- Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Classic reference for Schöniger flask methodology).
-
European Commission. (2000). BCR-461: Clay (Fluorine and Chlorine) Certified Reference Material.
Sources
Safety Operating Guide
(3-Chloro-2-fluorophenyl)hydrazine proper disposal procedures
Executive Summary: Operational Safety & Logistics
Target Chemical: (3-Chloro-2-fluorophenyl)hydrazine (and its Hydrochloride salt) Primary Hazard Class: Acute Toxin / Skin Sensitizer / Reducing Agent Disposal Strategy: Do not treat in-situ. Segregate, stabilize as a salt if necessary, and route for high-temperature incineration with acid gas scrubbing.
As a Senior Application Scientist, I must emphasize that phenylhydrazine derivatives are not merely "toxic waste"; they are reactive reducing agents . The presence of the hydrazine moiety (-NHNH₂) introduces instability and incompatibility risks that standard organic waste streams do not accommodate. The halogen substituents (Chlorine/Fluorine) necessitate specific incineration protocols to manage acid gas generation (HCl/HF).
Part 1: Chemical Profile & Hazard Assessment
Before handling, you must identify the specific form of the reagent. The disposal protocol differs slightly between the free base and the hydrochloride salt due to volatility and stability.
| Feature | Free Base Form | Hydrochloride Salt Form (Common) |
| CAS | Variable (e.g., 502496-23-3 analog) | 517920-75-1 |
| Physical State | Oily liquid or low-melting solid | White to off-white crystalline solid |
| Stability | Low. Oxidizes in air (turns red/brown). Volatile. | Moderate. Stabilized by HCl. |
| Key Hazard | Inhalation of vapors, rapid skin absorption. | Dust inhalation, contact dermatitis. |
| Reactivity | Reacts violently with oxidizers.[1] | Acidic in solution; reacts with bases. |
Critical Warning: Both forms release toxic nitrogen oxides (NOx), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF) upon combustion.
Part 2: Pre-Disposal Stabilization (The Self-Validating System)
To ensure a self-validating safety system, we do not dispose of the reactive free base directly. If you possess the free base, you must stabilize it or package it to prevent "exothermic excursions" in the waste drum.
Protocol A: Stabilization of Free Base (If applicable)
If you have < 5g, skip to Lab Packing. If > 5g of old/degraded free base:
-
Dilution: Dissolve the material in a non-ketone solvent (e.g., Ethanol or Ethyl Acetate).
-
Acidification: Slowly add 1M HCl in ether or dioxane.
-
Validation: The formation of a precipitate indicates conversion to the Hydrochloride salt.
-
Result: The material is now non-volatile and significantly less prone to auto-oxidation.
Part 3: Waste Segregation Logic
The "No-Ketone" Rule: Never mix hydrazine waste with Acetone, Methyl Ethyl Ketone (MEK), or other aldehydes/ketones.
-
Reasoning: Hydrazines react with ketones to form hydrazones and water.[2] This reaction changes the chemical identity of the waste (complicating the manifest) and can be exothermic.
-
The Oxidizer Rule: Never mix with Nitric Acid or Peroxides. This leads to hypergolic (immediate) ignition or explosion.
Visualization: Segregation & Reactivity Logic
The following diagram illustrates the "Why" behind the segregation protocols.
Caption: Segregation logic flow. Red paths indicate safety failures; Yellow paths indicate regulatory/chemical compliance failures; Green indicates the correct path.
Part 4: Disposal Protocols (Step-by-Step)
Do not attempt chemical destruction (e.g., Bleach/Hypochlorite) in the lab.
-
Scientific Rationale: Reacting aryl hydrazines with hypochlorite can generate diazonium salts, chloramines, or aryl azides, which are shock-sensitive explosives. It also liberates toxic gases.[3]
Protocol: Lab Pack (The Industry Standard)
This method utilizes professional waste services (e.g., Veolia, Clean Harbors) and ensures compliance with EPA regulations (40 CFR 261).
Step 1: Primary Containment
-
Ensure the lid is TIGHT. If the cap is cracked, transfer contents to a new high-density polyethylene (HDPE) or glass jar.
-
Labeling: Apply a hazardous waste label.
Step 2: Secondary Containment (Segregation)
-
Place the primary container into a clear zip-lock bag (double containment).
-
Place this bag into a dedicated waste stream for "Toxic Organics" or "Hydrazines."
-
Do NOT place in the "General Organic Solvents" drum (due to the acetone risk mentioned above).
Step 3: Manifest & Hand-off
-
List the waste code.[7][8] While Phenylhydrazine is P068 , derivatives are often classified as D000 (Toxic) or U-listed equivalents depending on local interpretation.
-
Best Practice: Treat as P-Listed (Acutely Hazardous) to ensure the highest level of care during transport.
Part 5: Emergency Response (Spills)
If a spill occurs, speed and the correct absorbent are critical.
Workflow:
-
Evacuate: The dust/vapors are potent sensitizers.
-
PPE: Double nitrile gloves, lab coat, N95 or P100 respirator (if powder).
-
Neutralize/Absorb:
-
Do NOT use paper towels (Dry hydrazine + paper = fire hazard).
-
Use Vermiculite or Sand .[9]
-
Wash the area with a dilute soap solution, NOT bleach.
-
Visualization: Spill Response Decision Tree
Caption: Operational workflow for managing spills. Note the specific prohibition of paper towels and bleach.
References
-
Sigma-Aldrich. (2024).[10] Safety Data Sheet: (3-Chloro-2-fluorophenyl)hydrazine hydrochloride. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).[11] Retrieved from
-
Thermo Fisher Scientific. (2024). Reagents for Modifying Aldehydes and Ketones (Hydrazine Chemistry). Retrieved from
-
Chemistry LibreTexts. (2023). The Wolff-Kishner Reaction (Hydrazine-Ketone Reactivity).[2][12] Retrieved from
Sources
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- 4. (3-Chloro-2-fluorophenyl)hydrazine hydrochloride | 517920-75-1 [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. wmsolutions.com [wmsolutions.com]
- 8. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. epa.gov [epa.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Chloro-2-fluorophenyl)hydrazine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. (3-Chloro-2-fluorophenyl)hydrazine and its analogs are potent reagents, but they belong to the hydrazine class of compounds, which are recognized for their significant toxicity, including potential carcinogenicity and corrosivity.[1][2][3][4] This guide provides a comprehensive, field-tested framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your innovative work is built on a foundation of uncompromising safety.
Foundational Safety: Hazard Assessment
Before any handling protocol is established, a thorough understanding of the specific hazards is paramount. The causality is simple: the potential risk dictates the level of protection required. (3-Chloro-2-fluorophenyl)hydrazine hydrochloride is classified under the Globally Harmonized System (GHS) with multiple hazard statements that demand our full attention.
Table 1: GHS Hazard Classification for Phenylhydrazine Analogs
| Hazard Classification | Category | Hazard Statement |
|---|---|---|
| Acute Oral Toxicity | Category 3 / 4 | Toxic or Harmful if swallowed.[5][6][7] |
| Acute Dermal Toxicity | Category 3 / 4 | Toxic or Harmful in contact with skin.[5][6][7] |
| Acute Inhalation Toxicity | Category 3 / 4 | Toxic or Harmful if inhaled.[5][6][7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[5][6][7][8] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[5][6][7][8] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[5][7][8] |
Note: Classifications are based on data for phenylhydrazine hydrochlorides and closely related analogs. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact material you are handling.
The primary risks are acute toxicity through all major routes of exposure (oral, dermal, inhalation), severe irritation to the skin and eyes, and a suspected cancer hazard.[5][7] This profile necessitates a multi-layered PPE strategy that leaves no room for compromise.
The Core Directive: Engineering Controls and Personal Protective Equipment
PPE is the last line of defense, with engineering controls serving as the primary barrier. The logic is to isolate the hazard from the researcher.
Primary Engineering Control: The Chemical Fume Hood All handling of (3-Chloro-2-fluorophenyl)hydrazine, from weighing to reaction setup and workup, must be conducted inside a certified chemical fume hood.[2][3][7] This is non-negotiable. The fume hood contains dusts and vapors, preventing inhalation, which is a primary exposure route.
Secondary Protective Measures: A Head-to-Toe Protocol
Table 2: Required PPE for Handling (3-Chloro-2-fluorophenyl)hydrazine
| Body Area | Required PPE | Standard/Material Specification | Rationale |
|---|---|---|---|
| Hands | Double-gloving is recommended. Inner: Nitrile. Outer: Butyl Rubber or heavy-duty Nitrile. | Inspect gloves for integrity before each use.[9][10] Butyl rubber is preferred for extended contact with hydrazines.[11] | Protects against dermal absorption, a significant toxicity risk. Double-gloving provides robust protection and allows for safe removal of the outer, contaminated glove. |
| Eyes/Face | ANSI Z87.1-compliant chemical safety goggles. | Must provide a complete seal around the eyes. | Prevents contact with airborne dust or splashes, which can cause severe eye irritation.[5][6] |
| Face (Splash) | Full-face shield (worn over safety goggles). | Required when there is a significant splash hazard (e.g., transferring solutions, cleaning spills). | Provides a secondary layer of protection for the entire face.[2][3][11] |
| Body | Flame-resistant laboratory coat. | Fully buttoned with sleeves rolled down. | Protects skin and personal clothing from contamination. |
| Body (Splash) | Chemical-resistant apron. | Worn over the lab coat during bulk transfers or when a high splash risk exists. | Provides an additional barrier against corrosive splashes.[2][11] |
| Respiratory | NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate pre-filter. | Required if engineering controls (fume hood) fail or are not available, or when cleaning up significant spills.[11][12] | Protects against inhalation of toxic dusts and vapors, which can cause acute toxicity and respiratory irritation.[5][7] |
Operational Plan: Step-by-Step Protocols
Trustworthiness in the lab is a function of validated, repeatable procedures. The following protocols provide a self-validating system for safe handling.
Protocol 1: Safe Weighing and Handling Workflow
-
Preparation: Don all required PPE as detailed in Table 2. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Staging: Place all necessary equipment (spatulas, weigh paper, glassware) inside the fume hood before introducing the chemical.
-
Weighing: Carefully weigh the (3-Chloro-2-fluorophenyl)hydrazine solid in the fume hood. Avoid any actions that could generate dust.[13]
-
Transfer: Add the solid to the reaction vessel within the fume hood. If dissolving, add the solvent slowly to avoid splashing.
-
Post-Handling: Securely close the primary container. Decontaminate the spatula and any surfaces within the fume hood that may have been exposed.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, apron, face shield, goggles, lab coat, inner gloves) to prevent cross-contamination.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water after the procedure is complete.[5][6][14]
Protocol 2: Waste Disposal Plan
-
Segregation: All waste contaminated with (3-Chloro-2-fluorophenyl)hydrazine is considered hazardous waste.[3] This includes empty containers, used gloves, weigh paper, and contaminated lab materials.
-
Containment: Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled container.
-
Disposal: Do not pour any waste down the drain.[9] Arrange for disposal through your institution's licensed professional waste disposal service.[5][6][9] The original, emptied container should also be disposed of as hazardous waste.[3]
Visualization of the Safety Workflow
To ensure clarity, the entire handling and disposal process can be visualized as a logical workflow. This diagram illustrates the critical checkpoints from preparation to final disposal.
Caption: Safe Handling and Disposal Workflow for (3-Chloro-2-fluorophenyl)hydrazine.
Emergency Response: Immediate Actions
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][5][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
By adhering to this comprehensive PPE and handling guide, you build a culture of safety that empowers scientific discovery while protecting the most valuable asset in the laboratory: the researcher.
References
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
-
Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. UNC Charlotte Environmental Health and Safety.[Link]
-
40 CFR 156.212 -- Personal protective equipment statements. - eCFR. Electronic Code of Federal Regulations.[Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific (3-Fluorophenylhydrazine hydrochloride). Thermo Fisher Scientific.[Link]
-
Hydrazine Standard Operating Procedure - UC Santa Barbara. UC Santa Barbara Environmental Health & Safety.[Link]
-
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride | 1138036-54-0. Synthonix.[Link]
-
GHS Hazardous Chemical Information List. Safe Work Australia.[Link]
-
Hydrazine | EPA. United States Environmental Protection Agency.[Link]
-
Hydrazine Toxicology - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information.[Link]
-
ATSDR Hydrazines Tox Profile. Agency for Toxic Substances and Disease Registry.[Link]
Sources
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- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 3-Chloro-4-fluorophenylhydrazine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. arxada.com [arxada.com]
- 12. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
